Product packaging for m-Cresol(Cat. No.:CAS No. 155174-22-4)

m-Cresol

Cat. No.: B10754234
CAS No.: 155174-22-4
M. Wt: 108.14 g/mol
InChI Key: RLSSMJSEOOYNOY-UHFFFAOYSA-N
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Description

m-Cresol (3-methylphenol) is a versatile phenolic compound of significant value in industrial and academic research. Its primary research applications leverage its properties as a chemical intermediate, a solvent, and a disinfectant. In chemical synthesis, this compound serves as a crucial precursor for the production of antioxidants, such as butylated hydroxytoluene (BHT), and for the synthesis of various dyes, fragrances, and resins. Its mechanism of action in these contexts often involves electrophilic aromatic substitution, facilitated by the electron-donating methyl group. Within pharmaceutical research, this compound is extensively used as an excipient, notably as a preservative in insulin formulations and various injectable solutions. Its preservative efficacy arises from its ability to denature proteins and disrupt microbial cell membranes, thereby ensuring solution sterility. Furthermore, this compound is a key intermediate in the synthesis of the herbicide, metolachlor. Researchers also utilize this compound in materials science for the development of epoxy resins and as a solvent in the polymer industry. This reagent is provided as a high-purity compound to ensure consistent, reliable results in these diverse and critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B10754234 m-Cresol CAS No. 155174-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSMJSEOOYNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O, Array
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name m-CRESOL
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Related CAS

27289-33-4, 3019-89-4 (hydrochloride salt)
Record name Phenol, 3-methyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27289-33-4
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Record name Metacresol [USP:BAN]
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DSSTOX Substance ID

DTXSID6024200
Record name m-Cresol
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.]
Record name M-CRESOL
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 3-methyl-
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Record name m-Cresol
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Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name m-Cresol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F
Record name M-CRESOL
Source CAMEO Chemicals
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-Cresol
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Record name m-CRESOL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
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Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2%
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m-CRESOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name m-Cresol
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URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg
Record name M-CRESOL
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URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Cresol
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid

CAS No.

108-39-4
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Cresol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metacresol [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Melting Point

52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F
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Synthesis and Advanced Manufacturing Methodologies of M Cresol

Industrial Production Routes and Evolution

Industrial production of cresols, including m-cresol (B1676322), initially relied on their presence in by-products of coal processing. nih.govinchem.org Over time, as demand surpassed the supply from these sources, synthetic methods were developed to meet the growing need. betterchemtech.cominchem.org Currently, synthetic this compound accounts for a larger share of the world's demand compared to "natural" sources. betterchemtech.com

Extraction from Coal Tar and Refinery Waste

One of the oldest methods for obtaining this compound is extraction from coal tar, a volatile material produced during the coking of bituminous coal. wikipedia.orgbetterchemtech.cominchem.org High-temperature coke oven tar is a primary source of tar this compound. betterchemtech.com The process typically involves separating phenols from coal tar through extraction with a sodium hydroxide (B78521) solution. betterchemtech.com The composition of the crude phenol (B47542) mixture can vary significantly, but may contain approximately 18% this compound. betterchemtech.com

Crude phenol products undergo azeotropic dehydration and vacuum rectification to yield different fractions, including a mixture of this compound and p-cresol (B1678582). betterchemtech.com Due to their very close boiling points (a difference of only 0.3°C), this compound and p-cresol are difficult to separate by simple distillation and are often obtained as a mixed component, which may also contain small amounts of 2,6-xylenol and 2-ethylphenol. betterchemtech.com

Besides coal tar, this compound can also be recovered from waste alkali liquor generated in refineries, a practice that emerged after World War II. betterchemtech.com While extraction from coal tar is a traditional method, the resulting this compound often contains impurities, making it more suitable for use as a crude chemical. betterchemtech.com

Synthetic Pathways Development

Since the mid-1960s, synthetic methods have been developed for the large-scale production of this compound. betterchemtech.com These synthetic routes often yield a purer product compared to coal tar extraction. betterchemtech.com

Chlorotoluene Hydrolysis Technology

Alkaline chlorotoluene hydrolysis is a significant process for producing cresol (B1669610) mixtures with a high this compound content. betterchemtech.comnih.govinchem.org This technology is employed by some of the largest synthetic cresol manufacturers globally. betterchemtech.com The process involves the chlorination of toluene (B28343), typically producing a mixture of o-chlorotoluene and p-chlorotoluene. betterchemtech.com

A method for preparing this compound by alkaline hydrolysis of o-chlorotoluene involves using o-chlorotoluene, alkali metal hydroxide (such as cesium hydroxide, potassium hydroxide, or sodium hydroxide), and calcium oxide as raw materials in an alkaline aprotic organic solvent. google.com The reaction can be carried out in an autoclave at temperatures between 100-220°C and pressures between 0-2.5 MPa for 10-24 hours. google.com Subsequently, acidification of the resulting sodium cresol solution releases the cresol. betterchemtech.comgoogle.com This process can yield very pure cresol, from which this compound can be separated. betterchemtech.comgoogle.com Compared to coal tar extraction, the chlorotoluene synthesis process can be more specific in producing the target product and avoids certain impurities found in coal tar. betterchemtech.com

Another optimized process for hydrolyzing o-chlorotoluene in an aqueous solution of sodium hydroxide to prepare this compound involves a feed material molar ratio of sodium hydroxide to o-chlorotoluene of 2.5:1, an alkali concentration of 20%, a temperature of 350°C, a reaction time of 1 hour, and a pressure of 1.6 MPa. google.com While this method utilizes abundant raw materials, the this compound content may not be high, and several by-products can be present. google.com

Cymene-Cresol Process

The cymene-cresol process is another synthetic route capable of producing m- or p-cresol from the corresponding cymene (isopropyltoluene) isomer. nih.govinchem.org This method involves the oxidative dealkylation of cymene isomers, analogous to the well-known cumene (B47948) process used for phenol and acetone (B3395972) production. wikipedia.org While historically used, information regarding the current domestic use of this process in some regions may be unavailable. nih.govinchem.org

Catalytic Processes in this compound Synthesis

Catalytic processes play a crucial role in both the synthesis of this compound and the upgrading of biomass-derived feedstocks that can contain this compound or its precursors.

Hydrodeoxygenation (HDO) of Lignin Model Compounds

Hydrodeoxygenation (HDO) is a process that aims to reduce the oxygen content in organic compounds using molecular hydrogen and a suitable metal catalyst. unimi.it This is particularly relevant for upgrading bio-oils and lignin-derived phenolics, which are abundant in oxygen-containing molecules like cresols. unimi.itresearchgate.netmdpi.com this compound is often used as a model compound to study the HDO of lignin-derived phenolics in bio-oil. researchgate.net

Studies on the vapor phase HDO of this compound using silica-supported Ni, Pd, and Pt catalysts at 250°C and atmospheric pressure have shown that the primary reactions are hydrogenation (to 3-methylcyclohexanone (B152366) and 3-methylcyclohexanol) and hydrodeoxygenation (to toluene). researchgate.net The intrinsic hydrogenation activity of these catalysts follows the order Ni < Pd < Pt, while the deoxygenation activity follows the order Ni << Pd ≈ Pt. researchgate.net Oxygen removal primarily occurs via a direct deoxygenation (DDO) route. researchgate.net

Bifunctional catalysts are important in HDO processes to optimize the yield of target products. researchgate.net Both noble metals (e.g., Ru, Pt, Pd, Rh) and non-noble metals (e.g., Ni, Fe, Mo, Cu) supported on various materials (such as carbon, SiO₂, and metal oxides like Al₂O₃ and ZrO₂) have been extensively studied for bio-crude oil upgrading through HDO. unimi.itresearchgate.netmdpi.comrsc.orgmdpi.com

Research has explored the HDO of this compound to toluene using MoO₃-based catalysts supported on materials like SiO₂, Al₂O₃, TiO₂, ZrO₂, and CeO₂. mdpi.com These catalytic systems have demonstrated the ability to selectively cleave C-O bonds while preserving the aromatic ring, effectively converting this compound into toluene with high conversion and selectivity. mdpi.com

Bimetallic catalysts, such as Ni-Mo/SiO₂, have also shown high activity and selectivity for the HDO of this compound to toluene under atmospheric hydrogen pressure across a temperature range of 250–350 °C. mdpi.com These catalysts can achieve high conversion rates and selectivity for desirable products like BTX (benzene, toluene, xylene). mdpi.com For instance, a synthesized Ni-Mo/SiO₂ catalyst demonstrated over 96% selectivity for BTX and a 99% conversion rate under low hydrogen partial pressure. mdpi.com

Novel catalysts, such as FeReOₓ/ZrO₂, have exhibited high catalytic efficiency for the HDO of phenolics, including this compound, under mild conditions (atmospheric pressure and temperature <350 °C), leading to the selective production of BTX aromatics. rsc.org This catalyst showed significantly enhanced performance compared to zeolite-supported catalysts, achieving a high HDO efficiency for this compound at 250°C. rsc.org

The reactivity of different lignin-derived model compounds, including o-cresol, has been compared in HDO processes over various catalysts. mdpi.com Studies over a ReOₓ/CNF catalyst at 300°C and 50 bar pressure showed that the conversion of different model molecules decreased in the order: guaiacol (B22219) = anisole (B1667542) > phenol > cresol. mdpi.com

Here is a summary of some catalytic HDO studies involving this compound:

Catalyst SystemTemperature (°C)PressurePrimary ProductsKey FindingsSource
Ni, Pd, Pt / SiO₂250AtmosphericToluene, MethylcyclohexanolActivity order: Ni < Pd < Pt (hydrogenation), Ni << Pd ≈ Pt (deoxygenation) researchgate.net
MoO₃ / various supports--TolueneSelective C-O bond scission, preserved aromatic ring mdpi.com
Ni-Mo / SiO₂250-350Atmospheric H₂Toluene, BTXHigh activity and selectivity mdpi.com
FeReOₓ / ZrO₂<350AtmosphericBTXHigh efficiency under mild conditions, low phenolic trapping rsc.org
Catalyst Design and Performance Evaluation

The efficiency and selectivity of this compound HDO are heavily dependent on the catalyst employed. Various types of catalysts, including noble metals, metal oxides, and bimetallic formulations, have been investigated to optimize the process doi.org.

Noble Metal Catalysts (e.g., Pt, Pd)

Noble metal catalysts, such as those containing platinum (Pt) or palladium (Pd), are known for their attractive catalytic properties, including high activity and stability doi.org. Pt and Pd catalysts supported on silica (B1680970) (SiO2) have been studied for the vapor-phase HDO of this compound researchgate.net. These catalysts facilitate both hydrogenation (leading to 3-methylcyclohexanone and 3-methylcyclohexanol) and hydrodeoxygenation (producing toluene) researchgate.net.

Studies indicate that the intrinsic hydrogenation activity follows the order Ni < Pd < Pt, while the deoxygenation activity follows the order Ni « Pd ≈ Pt researchgate.net. On Pt/C, the HDO of phenolics like this compound can proceed through a complex pathway involving partial ring hydrogenation followed by dehydration and hydrogenation osti.gov. However, unmodified Pt/C can exhibit modest selectivity and low stability, with significant deactivation over time, especially under industrially relevant liquid phase conditions and H2/m-cresol ratios osti.gov.

Metal Oxide Catalysts (e.g., WOx, MoO3, Ni-silicates)

Metal oxide catalysts and those incorporating metal oxides play a significant role in this compound HDO. Tungsten oxide (WOx) decorated Pt/C catalysts have shown unusual activity and selectivity for the HDO of this compound, with toluene selectivity exceeding 94% and minimal deactivation acs.orgosti.gov. This suggests a direct hydrogenolysis of the C-O bond osti.govosti.gov.

Supported molybdenum oxide (MoO3) catalysts have also been investigated for the vapor-phase HDO of this compound researchgate.netcapes.gov.br. Reactivity data for 10 wt% MoO3 dispersed over various supports (SiO2, γAl2O3, TiO2, ZrO2, and CeO2) at 593 K and H2 pressures ≤ 1 bar show that these catalysts selectively cleave C-O bonds, effectively transforming this compound into toluene researchgate.netcapes.gov.br. MoO3/ZrO2 and MoO3/TiO2 exhibited the highest initial site time yields and lowest deactivation rates among the tested catalysts researchgate.netcapes.gov.br. The activity was found to correlate inversely with the maximum hydrogen consumption temperature during temperature programmed reduction and the support cation electronegativity (with the exception of MoO3/CeO2) researchgate.netcapes.gov.br.

Nickel-based catalysts, including nickel phosphides (Ni2P), have also been explored. Nickel phosphide (B1233454) catalysts, particularly Ni2P/ZrO2, have shown higher activity compared to metallic nickel catalysts supported on SiO2 and ZrO2 for the direct deoxygenation of this compound to toluene researchgate.net. Bimetallic Ni-Co alloys supported on Al2O3 have demonstrated better deoxygenation properties than pure Ni metallic phase for this compound HDO doi.org.

Support Effects and Metal-Support Interactions

The support material significantly influences the catalytic performance in this compound HDO by affecting metal dispersion, stability, and inducing metal-support interactions osti.govrsc.orgmdpi.comuni.lu. Strong metal-support interactions (SMSI) can profoundly alter the density and properties of active sites, particularly at the interfacial perimeter between the metal and the reducible oxide support researchgate.net.

For instance, the support plays a crucial role in stabilizing partially reduced, coordinatively unsaturated sites in surface oligomeric Mo moieties on supported MoO3 catalysts researchgate.netcapes.gov.br. On Pt-WOx/C, Pt helps stabilize the WOx film and facilitates oxygen vacancy formation, which are active sites for C-O bond cleavage osti.govosti.gov.

Studies on Ni/TiO2 catalysts have shown that the Ni particle size influences the SMSI effect. Stronger SMSI, characterized by a thicker TiOx overlayer on Ni particles, occurs with increasing Ni size mdpi.comdntb.gov.ua. This SMSI can inhibit C-C hydrogenolysis activity while improving deoxygenation activity at the Ni-TiOx interfacial perimeter sites mdpi.com. Small Ni particles (4 nm) with moderate SMSI have been found to be optimal for the direct deoxygenation of this compound to toluene mdpi.com.

Pt supported on reducible metal oxides like TiO2 and Nb2O5 can exhibit SMSI, leading to improved coke tolerance and high selectivity towards toluene production compared to Pt/MgAl2O4 which deactivates rapidly due to coking osti.gov. Increasing the reduction temperature of Pt/TiO2 can increase the degree of SMSI, leading to a higher number of perimeter sites and oxygen vacancies, and subsequently increasing the turnover frequency of toluene formation researchgate.netresearchgate.net.

Reaction Kinetics and Mechanistic Pathways in HDO

Understanding the reaction kinetics and mechanistic pathways is essential for optimizing this compound HDO. The HDO of this compound can proceed through different routes depending on the catalyst properties researchgate.netresearchgate.net.

C-O Bond Cleavage Mechanisms

Two primary pathways are generally considered for the deoxygenation of phenolic compounds: the direct deoxygenation (DDO) route and the hydrogenation-deoxygenation (HYD) route researchgate.netresearchgate.net.

In the DDO mechanism, the aromatic C-O bond is directly cleaved, leading to the formation of the corresponding aromatic hydrocarbon (toluene in the case of this compound) and water researchgate.netpnnl.govacademie-sciences.fr. This pathway is favored on catalysts with higher oxophilicity, such as Ru or Rh, where direct C-O bond cleavage is possible academie-sciences.fr. On WOx-decorated Pt/C, the HDO reaction proceeds via a direct hydrogenolysis of the C-O bond in adsorbed this compound on oxygen vacancy sites on WOx species osti.govosti.gov. Fe-based catalysts have also been proposed to facilitate a direct C-O bond cleavage mechanism pnnl.gov.

The HYD route involves initial hydrogenation of the aromatic ring to form saturated intermediates (like 3-methylcyclohexanone and 3-methylcyclohexanol), followed by dehydration to a cyclic olefin and subsequent dehydrogenation to the aromatic product, or further hydrogenation to a cyclic alkane researchgate.netresearchgate.net. On metals of low oxophilicity, such as Pt or Pd, direct C-O bond cleavage is often not possible, and the HDO may require an indirect pathway via tautomerization, where the keto-enol isomer undergoes hydrogenation and subsequent dehydration researchgate.netacademie-sciences.frcumbria.ac.uk. On Pt/SiO2, the hydrogenation/dehydration route was found to be a minor deoxygenation pathway, with the actual HDO proceeding via a tautomerization route followed by hydrogenation of the unstable ketone intermediate cumbria.ac.uk.

The preferred pathway is strongly influenced by the catalyst's nature and acidity. Catalysts with strong acidity tend to favor the HYD route due to their ability to catalyze dehydration rsc.org. However, on catalysts lacking sufficient acidic sites, like Pt/SiO2, the HYD route via dehydration of saturated alcohols is not significant researchgate.net.

Influence of Temperature, Pressure, and Hydrogen Ratio

Reaction conditions such as temperature, pressure, and hydrogen ratio significantly impact the conversion, selectivity, and reaction pathways in this compound HDO rsc.orgmdpi.comsioc-journal.cn.

Increasing reaction temperature generally suppresses hydrogenation reactions but promotes hydrodeoxygenation and C-C bond hydrogenolysis researchgate.net. On Pd and Pt catalysts, increasing temperature improves deoxygenation to toluene over C-C bond hydrogenolysis researchgate.net. However, on Ni catalysts, higher temperatures can favor successive C-C hydrogenolysis leading to methane (B114726) formation researchgate.net.

Hydrogen pressure plays a crucial role. Higher hydrogen pressures generally favor hydrogenation products mdpi.com. For example, ring hydrogenation is thermodynamically favored under high pressure and relatively low temperatures mdpi.com. Conversely, lower hydrogen pressures can favor deoxygenation to aromatic hydrocarbons osti.gov. The HDO of this compound over supported noble metal catalysts is favored at high temperatures (>600 K) and low H2 pressures (<10 bar) for products with unsaturated rings, while saturated rings dominate otherwise osti.gov.

The hydrogen to this compound ratio in the feed also affects the reaction. A high H2/m-cresol ratio was used in some studies to minimize catalyst deactivation osti.gov. The influence of pressure on reaction kinetics has been investigated, examining the effect of H2, H2O, and this compound pressures on toluene formation rate pnnl.gov.

Studies have also explored performing this compound HDO using alkanes as hydrogen carriers, where the in situ dehydrogenation of alkanes provides the necessary hydrogen acs.orgresearchgate.net. This tandem approach requires catalysts stable at typical operating temperatures (600-800 K) where supported Pt catalysts are prone to coking in the presence of hydrocarbons acs.org. High pressures can suppress coking in alkane dehydrogenation acs.org.

The effect of reaction temperature, time, and pressure on HDO performance has been systematically studied for specific catalysts like N-modified Ni2P/SiO2, showing that optimal conditions can lead to high this compound conversion and selectivity towards methylcyclohexane (B89554) sioc-journal.cn.

Summary of Catalyst Performance and Reaction Conditions:

Catalyst SystemSupportConditions (Approx.)Primary Deoxygenation ProductKey FindingsSource
PtSiO2250 °C, 1 atm, H2/m-Cr = 60Toluene, MCHone, MCHolHydrogenation > Deoxygenation; DDO is main route; HYD minor researchgate.net researchgate.net
PdSiO2250 °C, 1 atm, H2/m-Cr = 60Toluene, MCHone, MCHolHydrogenation > Deoxygenation; DDO is main route; HYD minor researchgate.net researchgate.net
NiSiO2250 °C, 1 atm, H2/m-Cr = 60Toluene, MCHone, MCHolHydrogenation > Deoxygenation; DDO is main route; HYD minor researchgate.net researchgate.net
Pt-WOxC573 K, 36 bar, 2 mol% this compoundTolueneHigh activity and selectivity (>94%) via direct C-O cleavage; stable acs.orgosti.gov acs.orgosti.gov
MoO3ZrO2, TiO2593 K, ≤ 1 bar H2TolueneSelective C-O cleavage; high site time yields; low deactivation researchgate.netcapes.gov.br researchgate.netcapes.gov.br
NiCo alloy (3:1)Al2O3340 °C, 4 MPaDeoxygenated productsMore active than pure Ni or Co; favored deoxygenated products doi.org doi.org
Ni-Mo (Ni:Mo ≈ 1)SiO2250-350 °C, 1 atm H2TolueneHigh activity and selectivity (>80%); suppressed C-C hydrogenolysis and ring hydrogenation acs.orgresearchgate.netsci-hub.se acs.orgresearchgate.netsci-hub.se
NiTiO2350 °C, 1 atmTolueneSMSI effect influences activity and selectivity; small particles with moderate SMSI are optimal mdpi.comdntb.gov.ua mdpi.comdntb.gov.ua
PtTiO2350 °C, 1 atmTolueneIncreasing reduction temperature enhances SMSI, increasing activity researchgate.netresearchgate.net researchgate.netresearchgate.net
Ni2PZrO2340 °C, 4 MPaTolueneHigher activity than metallic Ni catalysts researchgate.net researchgate.net
N-modified Ni2P (Ni/N=1.0)SiO2250 °C, 3 MPa, 1 hMethylcyclohexaneHigh conversion (93.2%) and selectivity (94.2%) via HYD pathway; good recyclability sioc-journal.cn sioc-journal.cn

Note: MCHone = 3-methylcyclohexanone, MCHol = 3-methylcyclohexanol

Alkylation and Other Functionalization Reactions

Alkylation is a significant functionalization reaction applied to this compound to synthesize a range of valuable downstream products. A prominent example is the alkylation of this compound with isopropanol (B130326), which yields thymol. Thymol serves as a key intermediate in the synthesis of menthol. nih.govrsc.orgconicet.gov.ar Studies on the gas-phase alkylation of this compound with iso-propanol over solid acidic catalysts, such as zinc-modified HY zeolite, have demonstrated high this compound conversion rates, reaching 92%, and notable selectivity towards thymol, at 71%. rsc.org The mechanism for this reaction involves the dehydration of isopropanol to propylene, followed by C- and O-alkylation processes that lead to the formation of thymol. rsc.org

Alkylation of this compound with methanol (B129727) can result in the formation of dimethylphenols (DMPs) and 3-methylanisole (B1663972) (3-MA). conicet.gov.ar The distribution of these products is influenced by the catalyst used and reaction conditions. Furthermore, the alkylation of isomeric cresols with tert-butyl alcohol is employed to produce important compounds like butylated hydroxytoluene and various tert-butyl-m-cresol isomers, which find applications in areas such as fuel additives and stabilizers. mdpi.com

Recent research has explored the use of hydrophobic zeolites functionalized with organosilanes as catalysts for the alkylation of this compound with 2-propanol in the liquid phase at elevated temperatures. These functionalized zeolites have shown increased catalytic activity and stability compared to their untreated counterparts, which is attributed to the hindrance of water molecules diffusing into the zeolite structure. ou.eduresearchgate.net For instance, in a 3-hour reaction in a biphasic system, the conversion of this compound was significantly higher with the functionalized zeolite (19.5%) compared to the untreated zeolite (9.1%). ou.edu

Beyond alkylation, this compound undergoes other functionalization reactions. The nitration of this compound is a crucial step in the production of 3-methyl-4-nitrophenol (B363926), an intermediate used in the synthesis of the pesticide fenitrothion (B1672510). Polycondensation reactions involving this compound, melamine, and formaldehyde (B43269) have been used to synthesize terpolymeric ligands. scholarsresearchlibrary.com The preparation of amyl-m-cresol (AMC) involves the reaction of this compound with valeric acid or its derivatives, followed by a rearrangement and reduction. wipo.int Additionally, this compound can undergo hydrodeoxygenation (HDO) to produce toluene, a reaction relevant in the upgrading of biofuels, utilizing catalysts like Pt-WOx/C which have shown high activity and selectivity for this conversion. acs.org

Green Chemistry Principles in this compound Production

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance sustainability. databridgemarketresearch.comprecedenceresearch.comresearchgate.netessentialchemicalindustry.org Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. essentialchemicalindustry.org Key principles relevant to this compound production include the use of renewable feedstocks, maximizing atom economy, and implementing waste minimization strategies. essentialchemicalindustry.org

The growing demand for sustainable chemical production has led to a focus on developing greener routes for this compound synthesis. databridgemarketresearch.comprecedenceresearch.com This includes exploring alternatives to traditional methods that rely on depleting fossil resources and generate substantial waste. nih.govgoogle.com

Renewable Resource Utilization for this compound Synthesis

A significant area of research in green this compound production is the utilization of renewable resources as feedstocks. rsc.orgfishersci.ca This shift is driven by concerns over the finite nature of fossil fuels and the environmental footprint of traditional chemical processes. nih.govdatabridgemarketresearch.com

Biotechnological approaches offer a promising route for producing this compound from renewable resources, such as sugars. nih.govdatabridgemarketresearch.com The de novo production of this compound in microorganisms like Saccharomyces cerevisiae has been demonstrated. nih.gov This process typically involves introducing a heterologous pathway that converts simple sugars into this compound. A key pathway explored involves the synthesis and subsequent decarboxylation of 6-methylsalicylic acid (6-MSA), catalyzed by enzymes such as 6-methylsalicylic acid synthase (MSAS) and 6-MSA decarboxylase. nih.gov

Research efforts in this area focus on improving the efficiency and yield of microbial this compound production. This includes optimizing the expression of the necessary enzymes and engineering the host organism to enhance product formation and tolerance to this compound, which can be toxic to the producing cells at higher concentrations. nih.govnih.gov Strategies such as in situ product extraction or modifying the this compound into less toxic derivatives like methylanisole or glucosides through methylation or glycosylation have been investigated to mitigate toxicity and increase production titers. nih.gov For example, expressing a UDP-glycosyltransferase in a this compound producing yeast strain led to the synthesis of this compound as a glucoside, increasing the total product titer. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of the mass of reactants that is incorporated into the final desired product. researchgate.netrsc.orgsescollege.ac.inskpharmteco.com A higher atom economy indicates less waste generated. The concept, introduced by Barry Trost, encourages the design of synthetic methods that maximize the incorporation of all atoms from the starting materials into the target molecule. rsc.orgsescollege.ac.inskpharmteco.com

Another important metric for assessing the environmental impact of a chemical process is the E-factor (environmental factor), which quantifies the mass of waste generated per unit mass of product. researchgate.netrsc.org Minimizing the E-factor is a key goal in green chemistry.

Traditional methods for this compound production, such as the toluene sulfonation alkali fusion process and the m-toluidine (B57737) diazotization hydrolysis method, are known to have poor atom economy and generate significant amounts of waste, including large volumes of acidic and alkaline effluents. google.comgoogle.com The toluene sulfonation process, while being an early industrial method, is particularly criticized for its high consumption of acids and bases, leading to substantial waste and equipment corrosion. google.com The diazotization hydrolysis method also results in considerable amounts of low-concentration sulfuric acid waste, which is difficult and costly to reclaim. google.com

Implementing waste minimization strategies in this compound production involves designing processes that reduce the formation of byproducts and optimize the use of raw materials. researchgate.net This can be achieved through various approaches, including the development of more selective catalysts, optimizing reaction conditions to favor the desired product, and utilizing continuous flow processes which can offer enhanced efficiency and reduced waste compared to batch processes. researchgate.net The use of environmentally friendly solvents or solvent-free reactions, and the exploration of alternative reaction methodologies like mechanochemistry, which can potentially reduce the need for excess reagents, also contribute to waste minimization efforts. rsc.org

Chemical Reactivity and Advanced Transformations of M Cresol

Oxidation Reactions and Product Characterization

Oxidation of m-cresol (B1676322) can occur through various pathways, leading to a range of products. The specific reaction conditions and the nature of the oxidizing agent dictate the resulting product distribution.

Atmospheric Oxidation Mechanisms

In the atmosphere, this compound undergoes oxidation primarily through reactions with key atmospheric oxidants: hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). These reactions contribute to its atmospheric lifetime and the formation of secondary atmospheric pollutants.

The reaction with hydroxyl radicals is a dominant removal pathway for this compound in the atmosphere during the daytime. The reaction proceeds primarily via electrophilic addition of the OH radical to the aromatic ring, particularly at electron-rich sites, influenced by the activating effects of the hydroxyl and methyl substituents. nih.govresearchgate.netresearchgate.net Hydrogen atom abstraction from the methyl group or the hydroxyl group can also occur, but addition to the ring is typically the dominant pathway for aromatic compounds. researchgate.netresearchgate.net

The rate constant for the vapor-phase reaction of this compound with OH radicals has been measured. At 21 °C, this rate constant is approximately 5.88 x 10⁻¹¹ cm³/molecule·sec. nih.gov This rate corresponds to an atmospheric half-life of about 6 hours, assuming an average atmospheric OH radical concentration of 5 x 10⁵ molecules/cm³. nih.gov

Products of the reaction with OH radicals can include ring-retaining products such as methyl-dihydroxybenzenes (catechols) and methyl-1,4-benzoquinone. researchgate.net Dihydroxytoluenes are formed, and their distribution reflects the charge distribution in this compound, with the hydroxyl substituent exerting a dominant ortho-para directing effect. nih.govresearchgate.net Studies have shown the formation of 1,2-dihydroxyarenes and 1,4-benzoquinones as ring-retaining products from the OH-initiated oxidation of cresols. researchgate.net

Nitrate radicals are significant atmospheric oxidants, particularly during nighttime. The reaction of this compound with NO₃ radicals is relatively fast. The rate constant for the vapor-phase reaction with NO₃ radicals at 25 °C is approximately 1.21 x 10⁻¹¹ cm³/molecule·sec. nih.gov This rate constant corresponds to a relatively short atmospheric half-life of about 4 minutes, assuming a nighttime atmospheric NO₃ radical concentration of 2.5 x 10⁸ molecules/cm³. nih.gov This suggests that nighttime degradation by NO₃ radicals can be a major atmospheric loss process for this compound. nih.gov

Product studies of the gas-phase reaction of NO₃ radicals with this compound in chamber systems have identified several nitrocresol isomers and other products. The reaction yielded 3-methyl-2-nitrophenol (B1664609) (21.2 ± 1.4)%, 3-methyl-4-nitrophenol (B363926) (22.8 ± 1.8)%, and 5-methyl-2-nitrophenol (B1361083) (23.5 ± 1.8)%. acs.orgnih.gov Methyl-1,4-benzoquinone was also detected with a yield of (4.2 ± 0.7)%. acs.orgnih.gov Nitric acid (HNO₃) was observed as a major product with a yield of (72.3 ± 6.4)%. acs.orgnih.gov

Product Yield (%) (QUAREC Chamber)
3-methyl-2-nitrophenol 21.2 ± 1.4
3-methyl-4-nitrophenol 22.8 ± 1.8
5-methyl-2-nitrophenol 23.5 ± 1.8
Methyl-1,4-benzoquinone 4.2 ± 0.7
HNO₃ 72.3 ± 6.4

These product yields were determined in large-volume chamber systems and are compared with available literature data to propose gas-phase mechanisms. acs.orgnih.gov

This compound can also undergo oxidation in the atmospheric aqueous phase, such as in cloud droplets and aerosol liquid water, through reactions with dissolved ozone (O₃). This aqueous-phase ozonolysis can be a significant source of hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH), which are important oxidants in atmospheric waters. storkapp.menih.govacs.org

The yields of H₂O₂ and OH from the aqueous-phase ozonolysis of this compound are pH-dependent. storkapp.menih.govacs.org Lower pH conditions (e.g., pH 2.5-3.5) strongly promote the formation of H₂O₂ through a ring-opening mechanism. storkapp.menih.govacs.org Conversely, higher pH values favor ring-retaining pathways that yield OH radicals. storkapp.menih.govacs.org The rate constant of the reaction between O₃ and this compound increases with increasing pH. storkapp.menih.govacs.org

Analysis of the reaction products using techniques like Orbitrap mass spectrometry helps in suggesting reaction pathways. storkapp.menih.govacs.org The formation of H₂O₂ can occur through the dissociation of an α-hydroxyhydroperoxide intermediate formed after hydration of a Criegee intermediate. acs.org Aqueous-phase ozonolysis of this compound can also be a potential source of glyoxal (B1671930) and methylglyoxal. acs.org These findings highlight the importance of considering aqueous-phase ozonolysis of phenolic compounds as an alternative source of key oxidants in atmospheric liquid water. storkapp.menih.govacs.org

The atmospheric oxidation of this compound contributes to the formation of secondary organic aerosol (SOA). SOA is formed from the oxidation of volatile organic compounds (VOCs) like this compound, producing less volatile products that can partition into the particle phase. researchgate.netcopernicus.orgcopernicus.org this compound is considered an aromatic VOC often related to biomass burning. researchgate.netcopernicus.orgcopernicus.org

Studies investigating the SOA formation potential of this compound from reactions with OH and NO₃ radicals have shown varying yields depending on the oxidant and environmental conditions, such as relative humidity (RH). researchgate.netcopernicus.orgcopernicus.org Unexpectedly high SOA yields have been observed for this compound oxidation with OH radicals, ranging from 3% to 9%. researchgate.netcopernicus.orgcopernicus.org The highest yields were found under elevated RH (9%), which is likely attributed to a higher fraction of 3-methyl-6-nitro-catechol. researchgate.netcopernicus.orgcopernicus.org In contrast, the SOA yield from the reaction of this compound with NO₃ radicals was found to be very low, below 0.01% in some studies, making parameterization difficult. copernicus.orgresearchgate.net However, other studies have reported slightly higher, though still relatively low, aggregate SOA yields (around 1-2%) for the NO₃ reaction. researchgate.net

The formation of condensable products, which contribute to SOA, can be influenced by factors such as mass transfer from the gas to the particle phase and the formation of second-generation oxidation products. copernicus.org SOA formed from this compound is primarily composed of water-soluble compounds. researchgate.netcopernicus.orgcopernicus.org Methyl-nitrocatechol isomers have been identified as class-specific SOA tracers from cresol (B1669610) oxidation. nih.gov

Oxidant Relative Humidity (RH) SOA Yield (%) Notes
OH radicals 0% 3-9 Yield increases with elevated RH
OH radicals 50% 3-9 Yield increases with elevated RH
OH radicals 75% 9 Highest yield observed at elevated RH
NO₃ radicals - < 0.01 - 2 Generally very low yield

Note: SOA yields can vary depending on experimental conditions and methodologies. researchgate.netcopernicus.orgcopernicus.orgresearchgate.net

Aqueous-Phase Ozonolysis and Radical Generation (H2O2, OH)

Catalytic Wet Oxidation and Peroxide Oxidation

Catalytic wet oxidation (CWO) and catalytic wet peroxide oxidation (CWPO) are advanced oxidation processes used for the degradation of organic pollutants in wastewater, including this compound. These processes typically involve the use of a catalyst in the presence of an oxidizing agent (oxygen in CWO, hydrogen peroxide in CWPO) under elevated temperature and pressure (for CWO) or milder conditions (for CWPO). researchgate.netrsc.orgnih.govresearchgate.netroyalsocietypublishing.org

Various catalysts have been investigated for the catalytic oxidation of this compound. Iron-supported zeolites, such as Fe-ZSM-5, have shown potential as efficient catalysts for degrading high concentrations of organic pollutants in CWPO under mild conditions. researchgate.net The addition of promoters like lanthanum (La) to Fe-ZSM-5 can enhance hydrogen peroxide utilization efficiency. researchgate.net Sewage sludge-derived carbonaceous materials, particularly those treated with acids like HNO₃ or H₂SO₄, have also been evaluated as catalysts for CWAO and CWPO of this compound, demonstrating high catalytic activity and stability. rsc.orgtandfonline.comrsc.orgrsc.org

In CWPO, hydrogen peroxide is used to generate highly oxidative hydroxyl radicals, often catalyzed by transition metals like iron (Fenton or Fenton-like reactions). royalsocietypublishing.orgrsc.org The efficiency of this compound degradation in CWPO can be high, with studies reporting complete conversion of this compound and significant total organic carbon (TOC) removal under optimized conditions. royalsocietypublishing.orgtandfonline.comrsc.org For instance, 100% conversion of this compound and 67.1% TOC removal were achieved in a batch reactor using HNO₃-treated sewage sludge-derived carbon at 80°C. tandfonline.com Another study using an Fe/γ-Al₂O₃ catalyst reported complete this compound degradation and 51.0% TOC removal after 2 hours at 60°C and initial pH 4. acs.org The reaction kinetics often follow a pseudo-first order equation. rsc.org

The catalytic activity is influenced by factors such as catalyst dosage, hydrogen peroxide concentration, temperature, pH, and the presence of other compounds. royalsocietypublishing.orgrsc.orgacs.org For example, increasing temperature, stirring rate, and catalyst amount can increase catalytic activity in CWPO. royalsocietypublishing.org Acidic pH conditions can promote the degradation of this compound in some catalytic systems. acs.org The mechanism of degradation in CWPO often involves a free-radical reaction pathway. rsc.org Heterogeneous electro-Fenton processes using iron-loaded activated carbon have also been shown to effectively remove this compound through a combination of adsorption and oxidation by hydroxyl radicals. rsc.org

Process Catalyst Oxidizing Agent Conditions This compound Conversion (%) TOC Removal (%) Reference
CWPO Fe₂O₃-ZSM-5 (0.6 wt% Fe) H₂O₂ 60°C, 400 rpm, 2.5 g/L catalyst, 3 h >99 80.5 royalsocietypublishing.org
CWPO HNO₃-treated sewage sludge-derived carbon H₂O₂ 80°C, pH 7.0, 0.5 g/L catalyst, 210 min ox. 100 67.1 tandfonline.com
CWPO H₂SO₄-treated sewage sludge-derived carbon H₂O₂ 25°C, pH 7.0, 3 h 100 Not specified rsc.org
CWPO Fe/γ-Al₂O₃ (calcined at 350°C) H₂O₂ 60°C, initial pH 4, 2 h 100 51.0 acs.org
Electro-Fenton Iron-loaded activated carbon Electrogenerated H₂O₂ Low iron conc. (28 mg/L), 120 min >91.2 (with TBHQ) 91.2 rsc.org

Note: Conditions and results are representative examples from the cited studies.

The stability and reusability of the catalysts are important factors for practical application. Some catalysts, like HNO₃-treated sewage sludge-derived carbon and Fe/γ-Al₂O₃, have demonstrated good stability over multiple reaction cycles or extended continuous operation. tandfonline.comacs.org

Catalyst Development for Oxidative Degradation

The oxidative degradation of this compound is a significant area of research, particularly for wastewater treatment, as this compound is considered a priority pollutant. semanticscholar.orgresearchgate.net Various catalytic approaches have been explored to effectively break down this refractory compound. researchgate.net

Catalytic wet air oxidation (CWAO) and catalytic wet peroxide oxidation (CWPO) are prominent methods. Studies have investigated the use of sewage sludge-derived carbonaceous materials as catalysts in CWAO, with HNO₃-treated materials showing promising activity, achieving high this compound conversion rates. rsc.orgdntb.gov.ua For instance, a study demonstrated 99.0% conversion of 5000 mg/L this compound after 90 minutes at 160 °C and 0.66 MPa oxygen using HNO₃-treated sewage sludge catalyst. rsc.org

In CWPO, iron-loaded catalysts, such as iron-loaded activated carbon (Fe-AC) and Fe-ZSM-5, have shown effectiveness. rsc.orgresearchgate.net The use of Fe-AC in a heterogeneous electro-Fenton process effectively removed this compound, with optimal efficiency observed at a low iron concentration of 28 mg/L. rsc.org Fe₂O₃-ZSM-5 catalysts prepared by metal-organic chemical vapor deposition (MOCVD) have also been evaluated, demonstrating high stability and activity in CWPO of this compound. royalsocietypublishing.orgresearchgate.net Adding lanthanum to Fe-ZSM-5 has been shown to enhance H₂O₂ utilization efficiency in CWPO of high-concentration this compound (1000 mg/L). researchgate.net

Perovskite catalysts, such as SrFeₓZr₁₋ₓO₃₋δ, have been explored for the catalytic ozone oxidative degradation of this compound. scispace.com Modified red mud catalysts, prepared by pyrolysis reduction of glucose, have also been investigated for peroxymonosulfate-induced degradation of this compound, showing high degradation efficiency over a range of pH values. iwaponline.com

Here is a table summarizing some catalysts used for this compound oxidative degradation:

Catalyst TypeProcessKey FindingsSource
HNO₃-treated sewage sludge-derived carbonaceousCWAO99.0% this compound conversion at 160 °C, 0.66 MPa O₂. rsc.org rsc.org
Iron-loaded activated carbon (Fe-AC)Electro-FentonEffective removal; optimal at 28 mg/L Fe. rsc.org rsc.org
Fe-ZSM-5CWPOEfficient and stable for 100 mg/L this compound. researchgate.net researchgate.net
Fe₂O₃-ZSM-5 (MOCVD prepared)CWPOHigh stability and activity; 99% conversion in 0.5-2.5 h at 60°C. royalsocietypublishing.orgresearchgate.net royalsocietypublishing.orgresearchgate.net
Fe-La-ZSM-5CWPOEnhanced H₂O₂ utilization for 1000 mg/L this compound. researchgate.net researchgate.net
Perovskite SrFeₓZr₁₋ₓO₃₋δCatalytic OzonationPrepared via modified co-precipitation; evaluated for this compound degradation. scispace.com scispace.com
Modified red mud (glucose pyrolysis reduction)PMS activationHigh degradation efficiency (over 97%) at pH 3-8. iwaponline.com iwaponline.com
Mechanistic Studies of Oxidation Pathways

Mechanistic studies aim to understand the step-by-step processes involved in the oxidative degradation of this compound. In catalytic wet air oxidation, proposed oxidation pathways have been based on the identification of intermediate products using techniques like GC-MS, HPLC-MS, IC, and HRMS analyses. rsc.org

For catalytic wet peroxide oxidation with sludge-derived carbon catalysts, four degradation pathways for this compound have been proposed based on kinetics analysis and identification of reaction intermediates by gas chromatography-mass spectrometry. researchgate.net Theoretical calculations using frontier molecule orbital theory and atomic charge distribution via density functional theory have supported the feasibility of these pathways. researchgate.net Another study using iron-loaded activated carbon in CWPO enhanced by swirl flow also proposed a possible degradation pathway based on liquid chromatography-mass spectrometry analysis of degradation products. nih.gov

In biological degradation, studies on Pseudomonas putida have indicated different metabolic pathways for this compound depending on the growth substrate. asm.org When grown with 3,5-xylenol, this compound is metabolized via oxidation to 3-hydroxybenzoate followed by hydroxylation to gentisate. asm.org However, when this compound is the growth substrate, a different pathway involving a methyl-substituted catechol and ring-fission by meta cleavage is suggested. asm.org

Electrochemical degradation mechanisms have also been investigated. In an electrochemical oxidation system with a Ti/SnO₂–Sb₂O₅–IrO₂ anode and a porous carbon-nanotube-containing cathode, the degradation of this compound is proposed to occur through oxidation by hydroxyl radicals formed from electro-Fenton reaction and water oxidation at the anode surface. exlibrisgroup.com The reaction kinetics were found to follow pseudo-first-order kinetics. exlibrisgroup.com Electrochemical incineration of cresols using PbO₂ and boron-doped diamond anodes has shown that aromatic intermediates such as 2-methylhydroquinone and 2-methyl-p-benzoquinone, as well as various carboxylic acids, are formed during this compound treatment. core.ac.uk

Hydrodeoxygenation (HDO) of this compound over different metal catalysts also involves distinct mechanisms. Over Pt/SiO₂ catalysts, ring hydrogenation to 3-methylcyclohexanone (B152366) is dominant, while over Ru/SiO₂ catalysts, deoxygenation to toluene (B28343) and C–C cleavage prevail. acs.org Density functional theory (DFT) studies suggest that on a Pt(111) surface, direct dehydroxylation is unfavorable, and the reaction may proceed via a keto tautomer intermediate. acs.org In contrast, on a more oxophilic Ru(0001) surface, direct dehydroxylation is more favorable than tautomerization. acs.org For WOx-decorated Pt/C catalysts, the HDO reaction is proposed to occur via direct hydrogenolysis of the C-O bond in this compound adsorbed on oxygen vacancy sites on WOₓ species, with Pt helping to stabilize the WOₓ film and facilitate oxygen vacancy formation. acs.orgresearchgate.net

Electrochemical and Photocatalytic Degradation

Electrochemical and photocatalytic methods are also employed for the degradation of this compound, particularly in aqueous solutions.

Photocatalytic degradation of this compound has been investigated using semiconductor photocatalysts like zinc oxide (ZnO) and titanium dioxide (TiO₂). ZnO has shown potential for removing aqueous this compound under visible-light irradiation. semanticscholar.orgresearchgate.net Key parameters studied include catalyst amount, this compound concentration, and pH, with optimal photodegradation occurring in the pH 6-9 range. semanticscholar.orgresearchgate.net Intermediates such as 2-methyl-1,4-benzodiol and 2-methyl-para-benzoquinone have been detected during ZnO-catalyzed photodegradation. semanticscholar.orgresearchgate.net TiO₂ has also been used for photocatalytic degradation under UV irradiation. environcj.inulpgc.es Studies comparing photoelectrocatalytic (PEC) degradation using a TiO₂-coated stainless steel electrode with photocatalytic oxidation (PCO) have shown that the PEC method is significantly more efficient, achieving higher degradation efficiency and kinetic constants. environcj.in For instance, under optimum conditions at pH 5.0, the PEC method achieved 79.6% degradation efficiency compared to 39.8% for PCO. environcj.in The interaction of this compound isomers with the TiO₂ catalyst surface has been studied using FTIR, indicating adsorption via hydrogen bridges for this compound. ulpgc.es

Here is a table comparing electrochemical and photocatalytic degradation methods:

MethodCatalyst/ElectrodeLight Source (if applicable)Key FindingsSource
ElectrochemicalPlatinum anodeN/ARapid decolorization of this compound purple; pseudo-first-order kinetics. iwaponline.com iwaponline.com
ElectrochemicalTi/SnO₂–Sb₂O₅–IrO₂ anode, porous CNT cathodeN/AEffective degradation via hydroxyl radicals; enhances biodegradability; pseudo-first-order kinetics. rsc.orgexlibrisgroup.com rsc.orgexlibrisgroup.com
ElectrochemicalPbO₂, Boron-doped diamond (BDD)N/ADegradation with formation of aromatic and carboxylic acid intermediates; faster removal with PbO₂. core.ac.uk core.ac.uk
PhotocatalyticZnOVisible lightEffective removal in aqueous solution; optimal pH 6-9; detection of intermediates. semanticscholar.orgresearchgate.net semanticscholar.orgresearchgate.net
PhotocatalyticTiO₂UV lightUsed for degradation studies. environcj.inulpgc.es environcj.inulpgc.es
PhotoelectrocatalyticTiO₂-coated stainless steel electrodeUV lightSignificantly more efficient than PCO; higher degradation efficiency and kinetic constants. environcj.in environcj.in

Polymerization and Resin Synthesis Involving this compound

This compound is a valuable monomer in the synthesis of various polymeric materials, particularly phenolic resins and polyurethanes. dntb.gov.uacore.ac.uk

Phenolic Resin Formation and Properties

Phenolic resins, historically significant polymers, are formed by the polycondensation of phenols with formaldehyde (B43269). britannica.comworldresearchersassociations.com this compound, being a substituted phenol (B47542), participates in similar reactions to form cresol-formaldehyde resins. ennoreindiachemicals.comasianonlinejournals.com These resins are part of the broader class of phenolic resins known for their heat resistance, chemical resistance, and mechanical strength. britannica.comscholarsresearchlibrary.com

The synthesis typically involves the reaction of this compound and formaldehyde in the presence of catalysts, which can be acidic or alkaline. worldresearchersassociations.comscholarsresearchlibrary.com The reaction involves electrophilic aromatic substitution on the cresol ring, followed by cross-linking. britannica.comworldresearchersassociations.com Modified this compound-phenol-formaldehyde resins have been developed by reacting cresol, a modifying agent, phenol, and an aldehyde under acid catalysis. patsnap.comgoogle.com These modified resins can exhibit improved properties such as enhanced water resistance and storage stability, along with reduced content of free phenol and alkylphenol. google.com The softening point and glass transition temperature are key properties characterized for these resins. patsnap.comgoogle.com

Mesostructured this compound formaldehyde resins have also been synthesized using surfactant templating routes, involving the polycondensation of this compound with formaldehyde in the presence of surfactants under alkaline conditions. worldresearchersassociations.com These materials can exhibit disordered mesopores. worldresearchersassociations.com

Studies have also focused on the thermokinetic properties of terpolymer resins derived from this compound, formaldehyde, and other monomers like p-toluenesulfonic acid. scholarsresearchlibrary.com Thermogravimetric analysis is used to study the thermal degradation pattern and stability of these resins. scholarsresearchlibrary.com

Here is a table outlining some aspects of phenolic resin synthesis involving this compound:

Resin TypeMonomers InvolvedCatalyst TypeKey Features / PropertiesSource
Cresol-formaldehyde resinsThis compound, formaldehydeAcid or BaseHeat and chemical resistance, mechanical strength. britannica.comscholarsresearchlibrary.com britannica.comscholarsresearchlibrary.com
Modified this compound-phenol-formaldehyde resinsThis compound, phenol, aldehyde, modifierAcidImproved water resistance, storage stability, lower free phenol/alkylphenol content; specific softening point and Tg. patsnap.comgoogle.com patsnap.comgoogle.com
Mesostructured this compound formaldehyde resinsThis compound, formaldehydeAlkaline + SurfactantDisordered mesopores; synthesized via surfactant templating. worldresearchersassociations.com worldresearchersassociations.com
Terpolymer resinsThis compound, formaldehyde, p-toluenesulfonic acidAcidThermokinetic properties studied via TGA. scholarsresearchlibrary.com scholarsresearchlibrary.com

Polyurethane Synthesis from this compound Resins

This compound-based resins can serve as precursors or components in the synthesis of polyurethanes (PUs). dntb.gov.uajournalijdr.com For example, novolac epoxy resins derived from this compound formaldehyde novolac resin have been used to study mechanical and tribological behavior of resulting materials when cured with agents like 4,4'-diamino diphenyl methane (B114726). asianonlinejournals.com

In another approach, recycled poly(ethylene terephthalate) (PET) waste has been glycolyzed in this compound as a solvent to produce polyol oligomers suitable for rigid polyurethane foam synthesis. researchgate.net This process, catalyzed by substances like manganese acetate (B1210297), involves the degradation of PET into lower molecular weight polyols that can then react with diisocyanates (e.g., 2,4-toluene diisocyanate) to form polyurethane foams. researchgate.net The properties of the resulting PU foams are influenced by variables such as polyol reactivity, water content, catalyst type, isocyanate amount, and surfactant. researchgate.net

Cardanol/m-cresol-formaldehyde resins have also been synthesized and used in the preparation of polyurethanes. journalijdr.com Additionally, cresol-based benzoxazine (B1645224) resins, including those based on this compound, have been synthesized and investigated as potential binders in abrasive composites. mdpi.com this compound-based benzoxazines have shown high polymerization enthalpy and thermal stability compared to those derived from other cresol isomers. mdpi.com

Environmental Fate and Biogeochemical Cycling of M Cresol

Environmental Distribution and Persistence

m-Cresol (B1676322) is a component of coal tar and petroleum, and its isomers (o-, p-, and this compound) are used in disinfectants, textile scouring agents, surfactants, and as intermediates in the synthesis of various chemicals, including herbicides. ethz.chenvipath.org Creosote, a less refined petrochemical mixture containing cresol (B1669610), is used as a fungicide and wood preservative. ethz.chenvipath.org These applications contribute to the presence of this compound in the environment.

The persistence of this compound in the environment is influenced by factors such as its chemical properties, the matrix it is in (soil, water, air), and the prevailing environmental conditions. As a relatively soluble compound, it can leach into groundwater. However, its biodegradability by microorganisms plays a significant role in its removal from contaminated sites.

Biodegradation Pathways and Microbial Metabolism

Microorganisms are key players in the breakdown of this compound in the environment. Various bacterial and fungal species have evolved metabolic pathways to utilize this compound as a carbon and energy source. ontosight.ai The microbial metabolism of this compound involves a series of enzymatic reactions that lead to the cleavage of the aromatic ring and further degradation into less toxic substances. ontosight.ai

Studies have shown that different microorganisms employ distinct pathways for this compound degradation, and the specific pathway utilized can depend on the microbial strain and the environmental conditions, such as the availability of oxygen. ethz.chnih.gov

Aerobic Degradation Mechanisms

Under aerobic conditions, the biodegradation of this compound typically involves the initial oxidation of the compound, often leading to the formation of a methyl-substituted catechol, such as 3-methylcatechol (B131232), or other hydroxylated intermediates like gentisate or protocatechuate. ethz.chnih.govresearchgate.net These intermediates then undergo ring cleavage catalyzed by dioxygenase enzymes. researchgate.net The subsequent steps involve further enzymatic transformations that channel the breakdown products into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Several aerobic degradation pathways for this compound have been identified in various microorganisms:

The meta-cleavage pathway is a common route for the aerobic degradation of this compound in many bacterial species. In this pathway, this compound is typically hydroxylated to form 3-methylcatechol. ethz.chnih.gov The aromatic ring of 3-methylcatechol is then cleaved by a catechol 2,3-dioxygenase, an enzyme that catalyzes the insertion of two oxygen atoms into the ring adjacent to the hydroxyl groups. asm.org This meta-cleavage reaction yields a semialdehyde product, such as 2-hydroxymuconate semialdehyde. asm.org Subsequent enzymatic steps involve the hydration and further cleavage of the semialdehyde, eventually leading to the formation of pyruvate (B1213749) and acetaldehyde, or other intermediates that can enter central metabolism. wikipedia.org

The ortho-cleavage pathway is another important aerobic degradation route for this compound. In this pathway, this compound can be converted to catechol or a substituted catechol. researchgate.net Catechol 1,2-dioxygenase, an enzyme containing Fe³⁺, catalyzes the ortho-cleavage of the aromatic ring, inserting two oxygen atoms between the two hydroxyl groups. researchgate.net This reaction yields cis,cis-muconate (B1241781). researchgate.netasm.org Further enzymatic reactions convert cis,cis-muconate through intermediates like muconolactone, eventually leading to the formation of compounds such as 3-oxoadipate (B1233008) enol-lactone and 3-oxoadipate, which are then metabolized to acetyl-CoA and succinyl-CoA, intermediates of the TCA cycle. researchgate.net Studies have confirmed that the biodegradation of this compound can occur via catechol through the ortho-cleavage pathway in aerobic granules. researchgate.netnih.gov

The gentisate pathway is an alternative aerobic degradation route for this compound observed in some microorganisms, particularly when grown on specific substrates like 3,5-xylenol. ethz.chnih.gov In this pathway, this compound is metabolized through intermediates such as 3-hydroxybenzoate, which is then hydroxylated to form gentisate (2,5-dihydroxybenzoate). nih.govscilit.com Gentisate undergoes ring cleavage catalyzed by gentisate 1,2-dioxygenase, leading to the formation of maleylpyruvate (B1239739). researchgate.net Maleylpyruvate is subsequently isomerized to fumarylpyruvate, which is then hydrolyzed to fumarate (B1241708) and pyruvate, both of which can enter central metabolic pathways. researchgate.net

Numerous microbial strains and consortia have been identified for their ability to degrade this compound aerobically. These include various species of Pseudomonas, Bacillus, and Streptomyces. ontosight.ai

Pseudomonas putida is a well-studied bacterium known to degrade this compound via both the meta-cleavage and gentisate pathways, depending on the growth substrate. ethz.chenvipath.orgnih.gov Pseudomonas pickettii has also been shown to degrade this compound via the meta pathway with 3-methylcatechol as an intermediate. ethz.chenvipath.org

Aerobic granules in sequencing batch reactors have demonstrated the ability to degrade high concentrations of this compound (up to 800 mg/L) with high removal efficiency (87%), utilizing the ortho-cleavage pathway via catechol. researchgate.netnih.gov The specific this compound degradation rate in aerobic granules has been reported to follow the Haldane model for substrate inhibition, with a high rate of up to 0.718 g this compound g⁻¹VSS⁻¹d⁻¹ sustained up to an this compound concentration of 400 mg/L. researchgate.netnih.gov

A bacterial consortium has been shown to degrade substituted cresols, including this compound, and follow the ortho-cleavage pathway during degradation of dual substrates. ijcmas.com At a concentration of 50 mg/L, the degradation of this compound by this consortium was 94%. ijcmas.com

Citrobacter farmeri SC01, isolated from coking wastewater treatment, has also been shown to biodegrade this compound aerobically via the ortho-cleavage pathway, with intermediates including 3-hydroxybenzoic acid, cis,cis-muconate, and muconolactone. researchgate.net This strain can induce the production of catechol 1,2-dioxygenase when grown on this compound as a sole carbon source. researchgate.net

Dominant electroactive bacteria such as Trichococcus, Geobacter, and Pseudomonas, as well as this compound-degrading bacteria like Bdellovibrio, Thermomonas, and Hydrogenophaga, have been identified in anaerobic-aerobic integrated systems for this compound degradation. researchgate.net

Here is a summary of some key microbial strains and the pathways they utilize for this compound degradation:

Microbial StrainPrimary Pathway(s) Used for this compound DegradationKey Intermediate(s)
Pseudomonas putida 9869Meta-cleavage, Gentisate pathway3-Methylcatechol, Gentisate
Pseudomonas pickettiiMeta-cleavage3-Methylcatechol
Aerobic GranulesOrtho-cleavageCatechol
Bacterial ConsortiumOrtho-cleavageCatechol
Citrobacter farmeri SC01Ortho-cleavageCatechol

Here is a summary of this compound degradation rates observed in aerobic granules:

This compound Concentration (mg/L)Removal Efficiency (%)Specific Degradation Rate (g this compound g⁻¹VSS⁻¹d⁻¹)
Up to 80087-
Up to 400-Up to 0.718
This compound Concentration (mg/L)Degradation by Bacterial Consortium (%)Protein Yield (mg/L)
509437.6
759230
1008226.3
Enzymatic Activities and Gene Expression in Degradation

Microbial degradation of this compound involves specific enzymatic activities and the expression of relevant genes. Under aerobic conditions, typical degradation strategies involve monooxygenase and dioxygenase enzymes that initiate the fission of the aromatic ring structure. researchgate.net For instance, Pseudomonas putida 9869 can metabolize this compound via the meta pathway with 3-methylcatechol as an intermediate, or via the gentisate pathway. ethz.ch These pathways involve a cascade of enzymatic reactions to break down the compound.

Studies on Pseudomonas alcaligenes degrading this compound have provided evidence for isofunctional enzymes involved in the gentisate pathway. nih.gov These include maleylpyruvate hydrolase, gentisate 1,2-dioxygenase, and an enzyme responsible for the 6-hydroxylation of 3-hydroxybenzoate. nih.gov Some of these enzymes are constitutively expressed, while others are inducible in the presence of specific substrates like 3-hydroxybenzoate. nih.gov Genetic studies suggest that some degradative genes might be located on plasmids, while others are chromosomally encoded. nih.govnih.gov

While research has identified some enzymes and potential gene clusters involved in cresol degradation, the specific enzymatic activities and the regulation of gene expression in this compound degradation pathways, particularly under anaerobic conditions, are still areas of ongoing research.

Anaerobic Degradation Mechanisms

Anaerobic degradation of this compound is a crucial process in environments lacking oxygen, such as anoxic aquifers and sediments. This process can be carried out by various anaerobic microorganisms, including sulfate-reducing and denitrifying bacteria. asm.orgresearchgate.net Several mechanisms have been proposed and investigated for the anaerobic breakdown of this compound.

Fumarate Addition Pathway

One significant pathway for the anaerobic degradation of this compound is initiated by the addition of fumarate to the methyl group. d-nb.inforesearchgate.netd-nb.infouni-konstanz.denih.gov This reaction, analogous to the anaerobic degradation of toluene (B28343), leads to the formation of 3-hydroxybenzylsuccinate. d-nb.inforesearchgate.netd-nb.infouni-konstanz.denih.gov This mechanism has been elucidated in pure cultures of the sulfate-reducing bacterium Desulfobacterium cetonicum. researchgate.netd-nb.infonih.gov In cell-free extracts of D. cetonicum, the formation of 3-hydroxybenzylsuccinate from this compound and fumarate has been detected, and this activity is strictly dependent on anoxic conditions. d-nb.inforesearchgate.netnih.gov The 3-hydroxybenzylsuccinate is subsequently degraded via CoA thioesterification and further oxidation to 3-hydroxybenzoyl-CoA, representing subsequent steps in this degradation pathway. researchgate.netnih.gov

Methyl Group Oxidation and Carboxylation

Alternative pathways for initiating anaerobic this compound degradation have also been discussed. One involves the hydroxylation of the methyl group, forming 3-hydroxybenzyl alcohol and its further oxidation to 3-hydroxybenzoate. d-nb.infonih.gov This hypothesis is supported by the identification of 3-hydroxybenzoate as an intermediate in this compound degradation by some denitrifying and sulfate-reducing bacteria. d-nb.infonih.gov However, experimental evidence for the initial methyl group hydroxylation step in some organisms, like D. cetonicum, could not be shown. d-nb.info

Another proposed initial reaction is para-carboxylation, yielding 4-hydroxy-2-methylbenzoate. asm.orgd-nb.info This pathway has been suggested in methanogenic and sulfidogenic consortia. d-nb.info Studies with a sulfate-reducing bacterial enrichment from an anoxic aquifer detected 4-hydroxy-2-methylbenzoic acid and acetate (B1210297) as transient intermediates, suggesting initial carboxylation as a primary degradative event in this consortium. asm.orgpsu.edu Resting-cell experiments with this consortium demonstrated that this compound degradation proceeded only in the presence of bicarbonate, which is consistent with a carboxylation reaction. asm.orgpsu.edu However, it has also been noted that 4-hydroxy-2-methylbenzoic acid formed via carboxylation may be a side product rather than a true degradation intermediate in some cases. d-nb.info

Role of Sulfate-Reducing and Denitrifying Bacteria

Sulfate-reducing and denitrifying bacteria play crucial roles in the anaerobic degradation of this compound. asm.orgresearchgate.netnih.govoup.com Sulfate-reducing bacteria, such as Desulfobacterium cetonicum, are known to degrade this compound completely with sulfate (B86663) as the electron acceptor, primarily via the fumarate addition pathway. researchgate.netd-nb.infonih.gov Another sulfate-reducing bacterium, Desulfotomaculum sp. strain Groll, has been proposed to metabolize this compound via a methyl group oxidation pathway. nih.gov

Denitrifying bacteria can also utilize this compound as a sole organic substrate under anaerobic conditions, oxidizing it completely to CO2 while reducing nitrate (B79036) to N2. nih.gov While some denitrifying strains effectively degrade this compound, the initial reactions in some Pseudomonas-like denitrifying strains were not fully resolved, with no clear indication of methyl group oxidation or carboxylation as initial steps in those specific strains. nih.gov Studies have shown that anaerobic biodegradation of this compound occurs in anoxic aquifer slurries under both sulfate-reducing and nitrate-reducing conditions. asm.orgpsu.edu

Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Initial Concentration)

Several environmental factors significantly influence the rate of this compound biodegradation. pH and temperature are critical parameters affecting microbial activity and enzyme function. For instance, the optimal pH for this compound biodegradation by Lysinibacillus cresolivorans was found to be around 6.8-7.3, with a substantial decrease in degradation rate at pH values greater than 9.0 or less than 5.0. scielo.org.zaajol.info Similarly, photosynthetic bacteria showed optimal this compound degradation at pH 7.5, with good degradation rates observed in the weak alkaline range of 7.0-8.5. deswater.com The optimal temperature for this compound biodegradation by Lysinibacillus cresolivorans was reported to be 35°C. scielo.org.zaajol.info

Initial this compound concentration also plays a crucial role in biodegradation kinetics. For Lysinibacillus cresolivorans, the average biodegradation rate increased with increasing initial this compound concentration up to a certain point (224.2 mg/L), beyond which the rate decreased, indicating potential substrate inhibition at higher concentrations. scielo.org.zaajol.info The degradation kinetics can often be described by models like the Haldane kinetic model, which accounts for substrate inhibition. deswater.comscielo.org.za

The presence of other substances can also affect biodegradation. For example, inorganic nitrogen sources were found to be more easily utilized for this compound biodegradation by Lysinibacillus cresolivorans compared to organic nitrogen sources. scielo.org.zaajol.info The presence of metal ions like Mn2+ or Cu2+ can drastically reduce the degradation capability of photosynthetic bacteria, with Cu2+ exhibiting a greater inhibitory effect. deswater.com

Here is a summary of factors influencing this compound biodegradation rates based on the search results:

FactorInfluence on this compound Biodegradation RateNotesSource(s)
pHOptimal range typically around neutral.Rates decrease at highly acidic or alkaline conditions. deswater.comscielo.org.zaajol.info
TemperatureOptimal temperature around 35°C.Specific optimal temperatures can vary depending on the microorganism. scielo.org.zaajol.info
Initial ConcentrationRate increases up to an optimal concentration, then may decrease due to inhibition.Kinetics can follow models like Haldane. deswater.comscielo.org.zaajol.info
Nitrogen SourceInorganic sources can be preferred over organic sources by some bacteria. scielo.org.zaajol.info
Metal Ions (e.g., Mn2+, Cu2+)Can significantly inhibit biodegradation.Inhibitory effects can vary depending on the specific ion. deswater.com
OxygenInhibits anaerobic degradation pathways.Anaerobic degradation requires anoxic conditions. asm.orgnih.govpsu.edu
SulfateRequired as electron acceptor by sulfate-reducing bacteria.Absence inhibits sulfate-reducing degradation. asm.orgpsu.edu
BicarbonateRequired for carboxylation pathways.Degradation can be dependent on its presence. asm.orgpsu.edu

Advanced Treatment Technologies for this compound in Wastewater

Due to the refractory nature and toxicity of this compound, advanced treatment technologies are often required for its effective removal from wastewater, especially when biological methods alone are insufficient or slow. researchgate.netscispace.com Conventional biological methods, such as activated sludge, may have limited removal rates due to the poor biodegradability and strong toxicity of this compound. researchgate.net

Advanced oxidation processes (AOPs) have emerged as promising alternatives for treating effluents containing refractory organic substances like this compound. mdpi.com These processes involve the generation of highly reactive species, such as hydroxyl radicals, to degrade pollutants. Examples of AOPs include the use of ozone combined with hydrogen peroxide or UV radiation, as well as Fenton and Fenton-like techniques. mdpi.com

Electrocatalytic degradation is another chemical treatment method for this compound wastewater. researchgate.net While time-saving, it can be energy-intensive and may present operational difficulties for industrial-scale application. researchgate.net Photocatalytic degradation, which utilizes light and a catalyst to break down pollutants, is an easily operated technology with high efficiency, but the selection of suitable catalysts can be limited, and the cost of the light source can be relatively high. researchgate.net Catalytic wet oxidation (CWO) is also highly effective but faces challenges regarding the performance and stability of catalysts. researchgate.net

Adsorption is a physical method that can be used to remove this compound from wastewater. researchgate.net While convenient, it primarily concentrates the pollutant rather than completely eliminating it and may have relatively low efficiency compared to other methods. researchgate.net Materials like pine cone powder have been explored as low-cost adsorbents for cresols. researchgate.net

Aerobic granulation sludge technology is highlighted as a sustainable bioremediation method for wastewater treatment that can potentially replace activated sludge for the removal of toxic pollutants like cresols. scispace.com

Recent research explores combined approaches, such as the anaerobic fluidized bed microbial fuel cell (AFB-MFC) for treating this compound wastewater. nih.govscilit.com This technology integrates a fluidized bed reactor with a microbial fuel cell to simultaneously treat organic wastewater and generate electricity. nih.govscilit.com Studies have shown high this compound removal efficiency using AFB-MFCs with carbon brush as the anode, suggesting a simple degradation pathway under the action of electrochemistry. nih.govscilit.com

Here is a comparison of some advanced treatment technologies for this compound in wastewater:

TechnologyTypeAdvantagesDisadvantagesSource(s)
Advanced Oxidation Processes (AOPs)ChemicalEffective for refractory organics, generates reactive species for degradation.Can be energy-intensive, may require specific conditions (pH, catalyst). mdpi.com
Electrocatalytic DegradationChemicalTime-saving.Energy-intensive, operational difficulties for large scale. researchgate.net
Photocatalytic DegradationChemicalEasily operated, high efficiency.Limited catalyst selection, high light source cost. researchgate.net
Catalytic Wet Oxidation (CWO)ChemicalHighly effective.Moderate catalyst performance and stability. researchgate.net
AdsorptionPhysicalConvenient.Concentrates pollutant, relatively low efficiency for complete removal. researchgate.netresearchgate.net
Aerobic Granulation Sludge TechnologyBiologicalSustainable bioremediation, potential replacement for activated sludge.Requires specific conditions for granule formation and stability. scispace.com
Anaerobic Fluidized Bed Microbial Fuel Cell (AFB-MFC)CombinedTreats wastewater and generates electricity, high removal efficiency shown.Technology is still developing, optimization and scaling challenges may exist. nih.govscilit.com

Biological Treatment Processes and Reactor Design

Biological methods are considered promising and economical for treating phenolic wastewaters like those containing this compound. deswater.com However, the toxicity and poor biodegradability of this compound can limit the efficiency of conventional biological treatments, such as activated sludge, often requiring longer residence times. researchgate.net To overcome these limitations, various advanced biological treatment processes and reactor designs have been developed.

Aerobic Granulation Technology

Aerobic granulation technology is recognized as a sustainable bioremediation approach for wastewater treatment, including the removal of cresol pollutants. scispace.comresearchgate.netdntb.gov.ua This technology involves the formation of dense microbial aggregates (aerobic granules) in bioreactors, typically Sequencing Batch Reactors (SBRs). researchgate.netwikipedia.org Aerobic granules offer several advantages over conventional activated sludge, such as excellent settleability, high biomass retention, and enhanced tolerance to toxic compounds like this compound. wikipedia.org Phenol-acclimated aerobic granules have demonstrated the ability to completely remove this compound at concentrations up to 1,500 mg/L. deswater.com

Photosynthetic Bacteria-Based Degradation

Resting cells of photosynthetic bacteria (PSBr) have shown potential for the biodegradation of this compound, particularly in alkaline wastewater. deswater.comtandfonline.com Studies have investigated the effects of various parameters on this compound degradation by PSBr, including cell dose, pH, initial substrate concentration, and the presence of metal ions. deswater.comtandfonline.com For a 200 mg/L this compound solution, a maximum biodegradation rate of 98% was achieved with a PSBr dose of 0.17 g/L at pH 7.5 and 30°C in dark conditions. deswater.comtandfonline.com The degradation capability of PSBr can be significantly reduced in the presence of metal ions like Mn²⁺ or Cu²⁺, with Cu²⁺ exhibiting a greater inhibitory effect. deswater.comtandfonline.com Specific degradation rates by PSBr have been fitted to the Haldane kinetic model, yielding parameters such as rmax = 0.05/h, Km = 254.15 mg/L, and Ki = 112.18 mg/L. deswater.comtandfonline.com

Parameter Value (for 200 mg/L this compound) Unit Source
Biodegradation Rate 98 % deswater.comtandfonline.com
PSBr Dose 0.17 g/L deswater.comtandfonline.com
pH 7.5 - deswater.comtandfonline.com
Temperature 30 °C deswater.comtandfonline.com
Haldane Kinetic Parameter Value Unit Source
rmax 0.05 /h deswater.comtandfonline.com
Km 254.15 mg/L deswater.comtandfonline.com
Ki 112.18 mg/L deswater.comtandfonline.com
Bioelectrochemical Systems (e.g., MFCs)

Bioelectrochemical systems (BESs), such as Microbial Fuel Cells (MFCs), represent an innovative technology for treating organic wastewater while simultaneously generating electricity. nih.govmdpi.com Anaerobic Fluidized Bed Microbial Fuel Cells (AFB-MFCs) have been specifically investigated for the treatment of this compound containing wastewater. nih.govacs.orgresearchgate.netresearchgate.netsemanticscholar.orgdntb.gov.ua These systems combine a fluidized bed reactor with MFC technology. nih.gov

Studies on AFB-MFCs with different modified carbon cloth cathodes have shown high this compound removal efficiencies and varying power densities. acs.org For example, an AFB-MFC with a Gr modified cathode (PANI+Pt/C+Gr) achieved a maximum power density of 910.40 mW/m² and an this compound removal efficiency of 91.76%. acs.org Other cathode modifications, such as CNTs (PANI+Pt/C+CNTs) and Pt/C (PANI+Pt/C), resulted in lower maximum power densities (445.14 mW/m² and 127.07 mW/m², respectively) but comparable removal efficiencies (91.72% and 89.26%). acs.org

Cathode Modification Maximum Power Density (mW/m²) This compound Removal Efficiency (%) Source
PANI+Pt/C+Gr 910.40 91.76 acs.org
PANI+Pt/C+CNTs 445.14 91.72 acs.org
PANI+Pt/C 127.07 89.26 acs.org

The biodegradation pathway of this compound in AFB-MFCs under anaerobic and aerobic conditions has been speculated based on detected metabolites. nih.govresearchgate.netresearchgate.net In AFB-MFCs, this compound has been shown to be degraded to protocatechol and then to 2-dimethylsuccinic acid. acs.org Another proposed pathway involves decomposition into formic acid-acetic anhydride (B1165640) and 3-methylpropionic acid under the action of electrochemistry, suggesting a simple degradation pathway without extensive peripheral metabolism in AFB-MFCs. nih.govresearchgate.netresearchgate.net Microbial community analysis in AFB-MFCs has identified dominant electroactive bacteria, such as Trichococcus, Geobacter, and Pseudomonas, on the anode, along with this compound-degrading bacteria like Bdellovibrio, Thermomonas, and Hydrogenophaga. nih.govresearchgate.net

Computational and Modeling Approaches for Environmental Fate

Computational and modeling approaches play a crucial role in understanding and predicting the environmental fate of this compound, particularly its biodegradation kinetics. Various kinetic models have been applied to describe the degradation of this compound by microbial cultures. tandfonline.comnih.govscielo.org.zascispace.comajol.infoiwaponline.com Substrate inhibition kinetics are commonly observed for this compound biodegradation, where high concentrations of this compound can inhibit microbial growth and degradation rates. nih.govscielo.org.zascispace.comiwaponline.com Models such as Haldane, Han-Levenspiel, Edward, Luong, Aiba, Teissier, and Yano-Koga have been used to fit experimental data and estimate biokinetic constants. nih.govscispace.comiwaponline.com Studies using indigenous mixed microbial cultures have shown that models like Luong and Han-Levenspiel provide good fits to experimental data for this compound degradation kinetics. nih.govscispace.comiwaponline.com

For instance, the biodegradation of this compound by Lysinibacillus cresolivorans has been described by zero-order kinetics at certain concentrations, while the cell growth kinetics fitted the Haldane model well, with estimated parameters µmax = 0.89 h⁻¹, Ks = 426.25 mg/L, and Ki = 51.26 mg/L. scielo.org.zaajol.info

Beyond kinetic modeling of biodegradation, computational tools have been used to analyze the energy of this compound degradation pathways. Materials Studio (MS) software has been employed to analyze the energy landscape of the this compound degradation pathway in the context of MFCs, helping to determine the rate-limiting steps. acs.org Furthermore, molecular dynamics simulation (MDS) and isosteric heat calculations have been utilized to study the interactions between this compound and adsorptive materials, such as macroporous adsorptive resin, used in AFB-MFCs for wastewater treatment. researchgate.netresearchgate.net These computational approaches provide insights into the adsorption mechanisms and the affinity of the material for this compound. researchgate.netresearchgate.net

Analytical Methodologies for M Cresol Quantification and Characterization

Chromatographic Techniques

Chromatographic techniques are widely used for the separation and quantification of m-Cresol (B1676322) from complex matrices. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase, allowing for the resolution of this compound from co-eluting compounds, including its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. It combines the separation capability of gas chromatography with the identification power of mass spectrometry. GC-MS is frequently used for the quantification of this compound in various sample matrices, including environmental samples such as water, air, and soil, as well as biological fluids like urine researchgate.netnih.govnih.gov.

For GC-MS analysis of cresols, derivatization is sometimes employed, particularly for samples with hydroxyl functional groups, to improve sensitivity and peak shape by reducing adsorption on the chromatographic system ufmg.br. Reagents such as N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) are used for silylation of cresols prior to GC-MS analysis researchgate.netnih.govufmg.br. Separation of cresol (B1669610) isomers (o-, m-, and p-Cresol) can be challenging due to their structural similarities. Specific GC columns, such as polyethylene (B3416737) glycol (Zebron-WAX) phases, have demonstrated the ability to resolve these isomers, which is crucial for accurate quantification, especially when using GC-MS/MS where isomers can produce identical product ions nih.govgcms.cz. A headspace GC-MS method has been developed and validated for the simultaneous quantification of this compound along with other preservatives like phenol (B47542), chlorobutanol, and benzyl (B1604629) alcohol in pharmaceutical formulations researchgate.netresearchgate.net. This method showed analytical ranges of 1.5–90 μg/mL for phenol and meta-cresol, with method accuracy ranging from 94% to 108% and precision from 4% to 15 %RSD researchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for samples that are less volatile or thermally labile. HPLC methods often utilize UV detection due to the chromophoric properties of this compound phmethods.netnih.govosha.gov. Reverse-phase HPLC (RP-HPLC) is a common mode for separating this compound phmethods.netnih.govsielc.com.

Method development for this compound analysis by RP-HPLC involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water and acidic modifiers like phosphoric acid or trifluoroacetic acid), flow rate, and detection wavelength phmethods.netnih.govsielc.comsigmaaldrich.com. For example, a validated RP-HPLC method for quantifying this compound in parathyroid hormone formulations used a Jupiter RP C-18 column with a mobile phase of 0.1% TFA in 60% methanol, detected at 217 nm phmethods.net. This method demonstrated linearity over a concentration range of 75–120 μg/mL phmethods.netnih.gov. Another HPLC method for determining cresols and phenol in transformer oil used liquid-liquid extraction for sample preparation and a photo diode array detector for detection researchgate.net.

While UV detection is common, coupling HPLC with Mass Spectrometry (LC-MS or LC-MS/MS) provides higher sensitivity and specificity, which is particularly useful for complex matrices or low analyte concentrations nih.govlcms.czirsst.qc.caresearchgate.net. However, the ionization efficiency of this compound can be low in LC-MS, sometimes necessitating the use of a coupled UV-Vis detector for simultaneous quantification lcms.cz. LC-MS/MS methods have been developed for the analysis of cresol derivatives, such as 4-amino-m-cresol, often involving pre-column derivatization to enhance sensitivity with fluorescence detection researchgate.net.

Sample Preparation and Extraction Methods

Effective sample preparation is crucial for the accurate quantification of this compound using chromatographic techniques. The chosen method depends heavily on the sample matrix. Common sample preparation and extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) researchgate.netnih.govufmg.brresearchgate.net.

For instance, the determination of cresols in sewage sludge by GC-MS utilized solid-liquid extraction with low-temperature purification ufmg.br. For analyzing urinary phenol and cresols by GC-MS, a liquid-liquid extraction procedure using toluene (B28343) under acidic conditions was employed after enzymatic hydrolysis researchgate.netnih.gov. In the analysis of cresols and phenol in transformer oil by HPLC, liquid-liquid extraction was used for sample preparation researchgate.net. Solid-phase extraction cartridges have been used for extracting cresols from drinking water samples prior to GC-MS analysis nih.gov. Methods for extracting this compound from mixtures with p-Cresol (B1678582) have also been developed, sometimes involving crystallization with urea (B33335) google.com.

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information about the molecular structure and functional groups of this compound, complementing the data obtained from chromatographic techniques.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample, providing a spectrum that is characteristic of the molecular vibrations within the compound. FT-IR is used to identify the presence of specific functional groups in this compound and can be used to confirm its identity acs.orgresearchgate.netusc.edunih.govspectrabase.com. The FT-IR spectrum of this compound exhibits characteristic bands corresponding to the O-H stretching vibration, C-H stretching vibrations (aromatic and methyl), C=C stretching vibrations of the aromatic ring, and C-O stretching vibration researchgate.netnih.gov. FT-IR spectroscopy has also been used to study interactions involving this compound, such as hydrogen bonding with ionic liquids during extraction processes or interactions in co-crystal structures acs.orgresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis region of the electromagnetic spectrum. This technique is useful for quantifying this compound due to its absorption in the UV range, which is related to the electronic transitions within the molecule nih.govusc.edunih.govresearchgate.netmdpi.comias.ac.innist.gov. UV-Vis detection is commonly coupled with HPLC for the quantification of this compound phmethods.netnih.govosha.gov.

The UV-Vis spectrum of this compound typically shows absorption peaks in the UV region. For example, in hexane, this compound exhibits maximum absorption at 214 nm, 271 nm, and 277 nm nih.govnih.gov. Studies on the UV-Vis absorption spectrum of this compound in ethanol (B145695) have identified a maximum absorption peak at 282 nm researchgate.net. UV-Vis spectroscopy can also be used to analyze the dispersion state of materials in this compound mdpi.com. Furthermore, this compound Purple, a derivative of this compound, is a widely used pH indicator dye whose spectrophotometric properties in the UV-Vis range are crucial for pH measurements, particularly in seawater analysis nist.govfrontiersin.orgbiointerfaceresearch.com.

Table 1: Summary of Analytical Techniques for this compound

TechniquePrincipleApplications for this compoundKey Considerations
GC-MSSeparation by GC, detection by MSQuantification in environmental and biological samples, identification of this compound. researchgate.netnih.govnih.govcelignis.comRequires volatility; derivatization may be needed; separation of isomers is critical. ufmg.brgcms.cz
HPLCSeparation by liquid chromatographyQuantification in various matrices, including pharmaceuticals. phmethods.netnih.govsielc.comSuitable for less volatile samples; often coupled with UV detection. phmethods.netosha.gov
LC-MS/MSSeparation by LC, detection by tandem MSHigh sensitivity and specificity for complex samples. nih.govlcms.czirsst.qc.caresearchgate.netIonization efficiency can vary; may require derivatization or coupled detectors. lcms.czresearchgate.net
FT-IR SpectroscopyMeasures IR absorptionIdentification of functional groups, study of molecular interactions. acs.orgresearchgate.netusc.edunih.govProvides structural information based on vibrational modes.
UV-Vis SpectroscopyMeasures UV-Vis absorptionQuantification, analysis of electronic transitions, coupled with HPLC. nih.govusc.edunih.govresearchgate.netmdpi.comias.ac.innist.govUseful for compounds with chromophores; sensitive to concentration.

Table 2: Selected Research Findings on this compound Analysis

StudyAnalytical Method(s)Sample MatrixKey FindingsCitation
Quantification of urinary phenol, o- and this compound and ethylphenols nih.govGC-MS, LLE, DerivatizationHuman UrineDeveloped sensitive GC-MS method; LOD for this compound was 20 μg/L urine; linear range up to 12 mg/L urine. nih.gov nih.gov
Quantification of meta-cresol in parathyroid hormones formulation phmethods.netnih.govRP-HPLC, UV detectionPharmaceutical FormulationValidated RP-HPLC method; linear range 75–120 μg/mL; retention time ~5.2 min for this compound. phmethods.netnih.gov phmethods.netnih.gov
Determination of cresols in sewage sludge ufmg.brGC-MS, SLE-LTPSewage SludgeGC-MS method developed; this compound and p-cresol coeluted under tested conditions; derivatization considered necessary for sensitivity. ufmg.br ufmg.br
Separation of this compound on Newcrom R1 HPLC column sielc.comRP-HPLCNot specified (Method Dev)Demonstrated separation of this compound using a reverse phase HPLC method with acetonitrile, water, and phosphoric acid mobile phase. sielc.com sielc.com
UV-Vis absorption spectrum of hexamine: this compound material researchgate.netUV-Vis SpectroscopySolid Material (Cocrystal)Pure this compound showed maximum absorption at 282 nm in ethanol. researchgate.net researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantification of organic compounds, including this compound. ipl.pt 1H NMR spectroscopy, in particular, provides detailed information about the hydrogen atoms within the molecule, their chemical environment, and their connectivity. The unique arrangement of protons in this compound results in characteristic signals in the 1H NMR spectrum, allowing for its identification and differentiation from other isomers. chemicalbook.com For instance, the 1H NMR spectrum of this compound in water shows distinct peaks at specific chemical shifts. hmdb.ca

NMR spectroscopy has been applied to the analysis of cresols and phenol in biological fluids like blood and urine. nih.gov Beyond simple identification, rheo-NMR, an MRI-based technique, has been used to characterize the velocity profile in solutions of poly(γ-benzyl-L-glutamate) (PBLG) in this compound under shear flow, providing insights into the fluid dynamics and molecular behavior of such systems. ipl.pt This demonstrates the utility of NMR in studying the behavior of this compound in complex matrices and formulations.

Mass Spectrometry (beyond GC-MS coupling)

While Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for cresol analysis, other mass spectrometry approaches offer advantages, particularly in minimizing fragmentation and providing detailed molecular information. osti.gov High-resolution mass spectrometric analysis of biomass pyrolysis vapors, for example, has been used to detect this compound. osti.gov At an ionization energy of 15 eV, the mass spectrum of this compound shows a base peak at m/z = 108.058, corresponding to its monoisotopic mass. osti.gov Lower abundance ions at m/z = 107.048 and 109.059 are consistent with [M-H]+ and [M+1]+ ions, respectively. osti.gov This approach, using lower ionization energy, significantly reduces the fragmentation observed at the typical 70 eV used in GC-MS, which can be beneficial for identifying the molecular ion. osti.gov

Mass spectrometry, when coupled with techniques like Direct Inlet Probe Mass Spectrometry (DIP MS), allows for the analysis of pyrolysis vapors with reduced ion fragmentation. osti.gov This is particularly useful when aiming to identify molecular ions with greater certainty. While GC-MS is widely used and provides qualitative identification through fragmentation patterns, its ability to differentiate isomers with similar mass spectra can be limited. mdpi.comnih.gov Techniques beyond standard GC-MS, potentially involving different ionization methods or higher resolution, can provide more definitive identification and characterization of this compound.

X-ray Diffraction (XRD) and Surface Area Analysis

X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of materials, including those involving this compound. researchgate.net XRD analysis provides a unique diffraction pattern for each crystalline material, which can be used for identification and to understand the arrangement of molecules within the solid state. researchgate.netchesci.com For instance, XRD has been used to confirm the formation of new substances through complexation, such as the complex formed between this compound and hexamethylenetetramine, where new diffraction peaks appear at specific 2θ angles. tandfonline.com This indicates that this compound and hexamethylenetetramine in the complex are not merely a physical mixture but have formed a new crystalline structure. tandfonline.com XRD is also used to determine the phase purity and crystallinity of synthesized materials, such as ferrospinels used in the alkylation of this compound. chesci.com

Electrochemical Sensing and Detection

Electrochemical sensing offers a sensitive and often rapid approach for the detection and quantification of this compound. These sensors typically rely on the electrochemical properties of this compound, such as its oxidation or reduction, at a modified electrode surface. An electrochemical sensor utilizing an this compound nanopolymer film coated on a platinum electrode has been developed for the detection of lead(II) ions. researchgate.net This sensor demonstrated a potentiometric response and was also studied using cyclic voltammetry. researchgate.net The detection limit and sensitivity of such sensors are key performance indicators. researchgate.net

While some electrochemical sensors are designed for specific analytes, the principles can be applied to the direct detection of cresols. For example, a preanodized pencil graphite (B72142) electrode has been explored as an electrochemical sensor for the detection of mono-phenolic preservatives, including this compound and phenol, in insulin (B600854) formulations. rsc.org This sensor showed a well-defined cyclic voltammetric peak for the electrochemical oxidation of this compound and demonstrated good linearity, sensitivity, and a low detection limit. rsc.org The development of highly selective electrochemical sensors, often incorporating molecularly imprinted polymers, is an active area of research for the detection of specific compounds in complex matrices. rsc.orgmdpi.com

Chemometric and Multivariate Analysis for Isomer Differentiation

Differentiating between the structural isomers of cresol (o-, m-, and p-Cresol) poses a significant analytical challenge due to their very similar chemical and physical properties, including overlapping spectroscopic signals and close retention times in chromatography. nih.govpjps.pk Chemometric and multivariate analysis techniques are powerful tools to address this challenge by extracting relevant information from complex analytical data.

Multivariate regression methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression, have been successfully applied for the simultaneous spectrophotometric determination of cresol isomers in mixtures despite extensive spectral overlap in the UV region. pjps.pkresearchgate.net These methods build calibration models based on the correlation between concentration and absorbance data matrices, allowing for the quantification of individual isomers in a mixture without prior separation. pjps.pkresearchgate.net

Chemometric analysis, particularly multivariate analysis of data from techniques like GC-FTIR, can enable the differentiation and quantification of co-eluting isomers like m- and p-Cresol, which may have nearly identical mass spectra. mdpi.com By analyzing the full spectral information rather than just mass-to-charge ratios, multivariate methods can exploit subtle differences in the spectra to achieve reliable identification and quantification. mdpi.com Silylation in combination with GC-MS analysis and theoretical calculations has also been shown to provide a promising solution for the simultaneous determination and differentiation of isomeric cresols and xylenols by achieving complete chromatographic separation of their derivatives and exploiting characteristic fragmentation patterns. nih.gov

Advanced Research Topics and Computational Studies on M Cresol

Quantum Chemical and Density Functional Theory (DFT) Calculations

Quantum chemical methods, including ab initio and Density Functional Theory (DFT) calculations, are powerful tools for studying the electronic structure, stability, and reactivity of molecules like m-Cresol (B1676322). researchgate.netresearchgate.net These methods can predict molecular properties and simulate chemical processes, offering detailed mechanistic understanding. researchgate.net

Molecular Structure and Conformation Analysis

DFT and ab initio calculations are employed to determine the optimized molecular structure of this compound in various electronic states, such as the ground state (S0), electronically excited states (S1), and cationic states (D0). researchgate.net Studies predict the existence of different rotamers (conformers) based on the orientation of the hydroxyl group relative to the methyl group. For instance, the trans rotamer is generally predicted to be more stable than the cis rotamer in the S0 state. researchgate.net Computational studies also analyze bond lengths, bond angles, and potential weak interactions within the molecule. biointerfaceresearch.com

Vibrational Frequencies and Electronic Absorption Spectra

Quantum chemical calculations are crucial for predicting the vibrational frequencies and electronic absorption spectra of this compound. researchgate.netbiointerfaceresearch.com DFT methods, often combined with specific basis sets (e.g., B3LYP/6-311G(d,p)), are used to compute infrared (FTIR) and electronic absorption (UV-Vis) spectra. biointerfaceresearch.comresearchgate.net These calculated spectra can be compared with experimental data to aid in the assignment of observed vibrational modes and electronic transitions. researchgate.netbiointerfaceresearch.comresearchgate.net For example, the absorption spectra of this compound in certain solvents show vibrational peaks attributed to π-π* transitions (S0 → S1). researchgate.net Time-dependent density functional theory (TD-DFT) is specifically used to simulate UV-Vis spectra and analyze electronic transitions, including HOMO-LUMO gaps. mdpi.com

Reactivity and Catalytic Mechanism Simulations

DFT calculations are widely used to simulate the reactivity of this compound and investigate catalytic mechanisms involving this compound. These studies can explore reaction pathways, transition states, and energy barriers. For instance, DFT has been applied to understand the hydrodeoxygenation (HDO) of this compound over catalysts like WOx-decorated Pt/C. osti.govacs.org Calculations suggest that the HDO reaction on such catalysts can proceed via direct hydrogenolysis of the C-O bond in this compound adsorbed on specific sites. osti.govacs.org DFT is also used to study the mechanism of catalytic wet peroxide oxidation of this compound, helping to propose and verify degradation pathways based on frontier molecular orbital theory and atomic charge distribution. researchgate.net Furthermore, ab initio and DFT methods have been used to investigate the mechanism of selective alkylation of this compound catalyzed by functionalized ionic liquids, identifying primary and secondary products and the role of the catalyst in generating reactive species. researchgate.net

Atmospheric Reaction Kinetics and Pathways

Computational studies, including quantum chemical calculations, are essential for understanding the atmospheric fate of this compound. These studies focus on reaction kinetics and pathways with common atmospheric oxidants like hydroxyl (OH) radicals and ozone. Theoretical calculations can determine the feasibility and rates of different reaction channels, such as hydrogen abstraction or addition reactions. rsc.orgnih.gov While some studies on toluene (B28343) photooxidation suggest this compound can be a product formed via specific pathways involving OH radicals, the exact mechanisms and kinetics of this compound's subsequent reactions in the atmosphere, particularly with O2, are also investigated computationally to understand the formation of secondary organic aerosols and other products like dicarbonyls and aldehydes. rsc.orgnih.gov

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in various environments, providing insights into diffusion, molecular motion, and interactions over time. MD simulations can model the behavior of this compound in bulk liquid phases, in solutions, or within confined spaces like zeolites. rsc.orgnih.gov These simulations help understand how this compound molecules move, rotate, and interact with their surroundings. For example, MD simulations have been used to study the diffusion of this compound within zeolite catalysts, revealing localized translation and limited hopping between pores. rsc.org MD is also applied to investigate the dynamics of this compound inclusion complexes, such as those with cyclodextrins, and the influence of solvents on their stability and structure. ntnu.no

Intermolecular Interactions and Complex Formation

Computational methods are extensively used to characterize the intermolecular interactions involving this compound and its ability to form complexes with other molecules. These interactions, including hydrogen bonding and pi-pi interactions, play a crucial role in the physical properties and chemical behavior of this compound in different media. acs.orgbohrium.comresearchgate.netiucr.org

DFT calculations and wave function analysis are used to quantify interaction energies and analyze the nature of bonding in systems containing this compound. bohrium.comacs.org Studies on mixtures of this compound with other compounds, such as ionic liquids or solvents, utilize computational methods to understand the driving forces behind separation processes or the formation of deep eutectic solvents. acs.orgbohrium.comacs.orgresearchgate.net For instance, MD simulations and noncovalent interaction energy calculations have shown that hydrogen bonding, particularly between the hydroxyl group of this compound and components of ionic liquids, is a significant interaction mechanism in extraction processes. acs.org Theoretical studies also explore hydrogen bonding between this compound and other molecules like benzyl (B1604629) alcohol, analyzing geometries, bond characteristics, and interaction energies of the formed complexes. researchgate.netrsc.org The formation and stability of supramolecular synthons involving this compound and coformers like piperazine (B1678402) have also been investigated computationally, highlighting the role of O-H...N hydrogen bonds as dominant interactions. iucr.org

Computational studies on intermolecular interactions also extend to analyzing solvent effects on the properties of this compound, such as its absorption spectra, by considering interactions like pi-complexation with aromatic solvents. royalsocietypublishing.org

Separation Technologies for this compound and its Isomers

The difficulty in separating cresol (B1669610) isomers, especially this compound and p-cresol (B1678582), has driven research into various advanced techniques beyond simple distillation. These methods often exploit subtle differences in the isomers' physical or chemical properties, such as their interactions with specific materials or their behavior during phase transitions tandfonline.comresearchgate.net. Key approaches include azeotropic distillation, adsorption, and crystallization techniques tandfonline.com.

Azeotropic Dehydration and Rectification

While the term "azeotropic dehydration" is typically associated with removing water, azeotropic distillation and rectification are relevant to cresol isomer separation when an entrainer is used to alter the relative volatilities of the isomers montana.eduresearchgate.net. Conventional distillation alone requires a very large number of theoretical plates for effective separation of m- and p-cresol due to their close boiling points montana.edu.

Research has investigated the feasibility of separating m- and p-cresol using azeotropic distillation with various entrainers. Studies have evaluated compounds for their ability to form azeotropes with cresol isomers and enhance their relative volatility montana.edu. While some entrainers have shown the potential to reduce the required number of theoretical plates for a given separation purity, the economic feasibility compared to straight rectification remains a challenge montana.edu. For instance, some maximum boiling azeotropes were found to reduce the theoretical plates needed for a 95% separation by 40% to 63%, but the total number of plates required was still high (around 1053 for straight rectification), suggesting that azeotropic distillation with the studied entrainers might not be economically viable for this specific separation montana.edu.

Extractive distillation is another related technique where a solvent is added to alter the relative volatilities. This method has been explored for separating mixtures involving cresols and other alkylphenols tandfonline.com. Recent work has also proposed azeotropic coupling pressure-swing distillation as a technology for separating near-boiling systems like cresol isomers, utilizing entrainers such as quinoline (B57606) researchgate.net. Quantum chemical calculations are employed in such studies to understand the separation mechanism at a molecular level and assess the feasibility of potential entrainers researchgate.net.

Adsorption-Based Separation (e.g., Zeolites)

Adsorption is considered a relatively environmentally friendly method for cresol isomer separation tandfonline.com. This technique leverages the differences in how the isomers interact with the surface and pore structure of an adsorbent material tandfonline.com. Zeolites, in particular, have been widely studied for their potential in separating cresol isomers due to their well-defined pore sizes and tunable surface chemistry sci-hub.stresearchgate.nettandfonline.com.

Studies have investigated the adsorption behavior of this compound and p-cresol on various zeolites, including ZSM-5 and faujasite zeolites researchgate.nettandfonline.comgoogle.com. The selectivity of zeolites for specific cresol isomers can be influenced by factors such as the silicon-to-aluminum ratio of the zeolite, the presence of exchangeable cations, and modifications to the zeolite structure researchgate.nettandfonline.comacs.org.

For example, NaZSM-5 with a Si/Al ratio of 80 has shown promising selectivity for separating this compound and p-cresol researchgate.nettandfonline.com. Adsorption kinetics and isotherms on NaZSM-5(Si/Al = 80) have been studied, indicating that adsorption is mainly a monolayer and chemical adsorption process researchgate.nettandfonline.com. The adsorption of this compound on NaZSM-5(Si/Al = 80) was found to be endothermic, while the adsorption of p-cresol was exothermic researchgate.nettandfonline.com. Breakthrough experiments have further demonstrated the effectiveness of NaZSM-5(Si/Al = 80) for this separation, with selectivity values potentially exceeding 6.0 and increasing after regeneration cycles researchgate.nettandfonline.com.

Modified HZSM-5 pellets have also been explored for separating m- and p-cresol in compressed propane (B168953) acs.org. The pore-opening size of the zeolite was modified, and the effects of temperature, pressure, and flow rate on separation effectiveness were examined acs.org. Optimal conditions were identified for achieving separation using these modified pellets acs.org.

Faujasite zeolites containing cations from the first and second main groups of the periodic table have also been investigated for the adsorptive separation of cresol isomers google.com. These zeolites can selectively adsorb cresol isomers, which are then desorbed using a suitable desorbent, such as a secondary or tertiary aliphatic alcohol google.com. Some processes involve a two-stage adsorptive separation using different zeolites to first co-extract m- and p-cresol and then selectively separate them google.com.

Besides zeolites, other adsorbent materials like metal-organic frameworks (MOFs) and molecularly imprinted materials are also being explored for cresol isomer separation based on selective adsorption capacity researchgate.netrsc.org. Nonporous adaptive crystals based on macrocyclic receptors, such as perpropoxylated pillar montana.eduarene (PrP5), have demonstrated selective adsorption of this compound over p-cresol rsc.org. PrP5 crystals showed efficient separation of this compound from a mixed vapor, achieving high purity and demonstrating regenerability rsc.org.

Crystallization and Other Advanced Separation Techniques

Crystallization techniques, including fractional crystallization and complexation crystallization, are also employed for separating cresol isomers, particularly this compound and p-cresol, which have similar boiling points but different melting points tandfonline.comresearchgate.netgoogle.com.

Complexation crystallization involves adding a complexing agent to the cresol mixture that selectively forms a complex with one of the isomers, allowing it to crystallize out tandfonline.comgoogle.com. Hexamethylenetetramine has been investigated as a novel complexing agent for separating m- and p-cresol through complex crystallization tandfonline.com. This method leverages selective complex formation based on chemical interaction to overcome the difficulty posed by similar physical properties tandfonline.com. Studies have investigated the effects of crystallization temperature, complexing agent dosage, solvent dosage, and crystallization time on the purity and yield of this compound tandfonline.com. Under optimal conditions, a purity of over 94.2% and a yield of over 30.4% for this compound were achieved using hexamethylenetetramine and toluene as a solvent tandfonline.com. Both the complexing agent and solvent can potentially be recovered and recycled tandfonline.com.

Stripping crystallization, also referred to as distillative freezing, is an intensified technique that combines distillation and crystallization researchgate.netresearchgate.netresearchgate.net. This method operates near the triple point where the liquid mixture is simultaneously vaporized and crystallized researchgate.netresearchgate.netresearchgate.net. This can lead to the formation of pure crystals researchgate.net. Studies have explored the feasibility of stripping crystallization for separating p-cresol and this compound, although purifying this compound using this method has been found to be rather difficult compared to p-cresol researchgate.netresearchgate.netresearchgate.net. Operating parameters such as cooling rate, seeding, surface area, and vacuum application influence the quality of the separated product researchgate.net.

Other advanced separation techniques being explored include liquid-liquid extraction, although this method can involve the use of large amounts of organic solvents, leading to environmental concerns tandfonline.com. Dissociation extraction, which exploits the difference in acidity between isomers, has also been applied to separate phenolic substances like cresols pjsir.org.

The choice of separation technology depends on factors such as the composition of the cresol mixture, desired purity, economic considerations, and environmental impact tandfonline.com. Often, a combination of techniques may be employed to achieve the required separation efficiency.

Q & A

Q. What standardized methods are recommended for determining m-cresol content in cresylic acid mixtures?

The ISO/R 1911:1971 standard specifies a crystallographic method involving urea complex formation. Dehydrate the sample, add excess urea to form a complex with this compound, and measure the crystallizing point to quantify content. This method applies to mixtures with 35-60% this compound and requires validation of distillation ranges per ISO/R 1906 .

Q. How can this compound be effectively separated from coal tar or isomer mixtures?

Ionic liquids like propylamine formate ([PA][FA]) achieve >97% separation efficiency via hydrogen bonding. Optimize at 298.15 K with a 0.2 IL/oil mass ratio. Alternative methods include hydrophobic deep eutectic solvents (HDES), which show higher selectivity for this compound over phenol due to stronger electrostatic interactions .

Q. What experimental parameters influence this compound biodegradation kinetics in microbial systems?

Use batch cultures with this compound as the sole carbon source. Lysinibacillus cresolivorans degrades 54–529 mg·L⁻¹ this compound in 6–44 hours, following zero-order kinetics after a lag phase (2–30 hours). Monitor lag periods and biodegradation rates (e.g., 18.68 mg·L⁻¹·h⁻¹ at 224.2 mg·L⁻¹ initial concentration) using GC or HPLC .

Q. How is cytotoxicity of this compound assessed in human cell lines?

Conduct in vitro assays on dental pulp cells (D824) or lung fibroblasts. Measure membrane permeability changes and cell viability via MTT assays. Acute toxicity studies report LD₅₀ values (e.g., 242 mg/kg in rats) and NOAELs (e.g., 50 mg/kg·day⁻¹ in rats) for systemic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use PPE to avoid dermal/ocular exposure (severe irritation at 2830 mg/kg in rabbits). Store at 2–30°C in dark glass containers to prevent oxidation. Ensure fume hoods for vapor control (vapor pressure: 0.065 hPa at 20°C) and follow GHS Category 1/2 acute toxicity guidelines .

Advanced Research Questions

Q. What molecular interactions govern the efficiency of ionic liquids in extracting this compound from coal tar?

Propylamine-based ionic liquids like [PA][FA] achieve >97% separation efficiency via hydrogen bonding and electrostatic interactions. MD simulations show anions contribute 65–70% of interaction energy, primarily through O–H···O bonds with this compound’s hydroxyl group. Optimize at 298.15 K with a 0.2 IL/oil mass ratio .

Q. How do anaerobic sulfate-reducing bacteria metabolize this compound?

Desulfotomaculum sp. strain Groll oxidizes the methyl group, forming 3-hydroxybenzyl alcohol, 3-hydroxybenzoate, and benzoate. This pathway contrasts with para-carboxylation routes in consortia. Use metabolite inhibition studies and ¹³C-labeled this compound to trace degradation intermediates .

Q. Can computational models predict solvent-m-cresol interaction mechanisms?

Quantum chemical calculations (e.g., molecular electrostatic potentials, reduced density gradient) validate HDES selectivity for this compound. NRTL models fit liquid-liquid equilibrium data (RMSD < 0.0104) for phenol/o-cresol/m-cresol systems. Interaction energies correlate with experimental distribution coefficients .

Q. What enzymatic pathways enable this compound degradation in aerobic bacteria?

Comamonas thiooxydans employs this compound methylhydroxylase (MchAB), which binds this compound with higher affinity (Km = 48.74 µM) than o-/p-cresol. Molecular docking reveals two hydrogen bonds stabilize the enzyme-substrate complex, enabling NADH-dependent oxidation to 3-methylcatechol .

Q. How do catalyst properties influence this compound hydrodeoxygenation (HDO) in bio-oil upgrading?

Pt/Al₂O₃ catalysts at 250–350°C promote HDO via demethylation and dehydroxylation. Analyze product distributions (e.g., toluene, methylcyclohexane) using GC-MS. ZSM-5 zeolites enhance aromatization but require pore structure optimization to mitigate coking .

Q. Methodological Notes

  • Data Contradictions : Biodegradation pathways vary by microbial species (e.g., Lysinibacillus vs. Desulfotomaculum). Validate models with isotopic tracing .
  • Analytical Validation : For HPLC, ensure resolution >6.88 between this compound and interferents (e.g., PTH). Use tailing factors <1.29 and RSD <0.7% for reproducibility .
  • Toxicological Thresholds : Differentiate NOAELs across species (e.g., 778 mg/kg in ferrets vs. 50 mg/kg·day⁻¹ in rats) for risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.